molecular formula C11H19N2O+ B006030 Oxotremorine M CAS No. 63939-65-1

Oxotremorine M

Cat. No.: B006030
CAS No.: 63939-65-1
M. Wt: 195.28 g/mol
InChI Key: CANZROMYQDHYHR-UHFFFAOYSA-N
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Description

Oxotremorine M is a small molecule agonist of muscarinic acetylcholine receptors (mAChRs) [ citation 3 ]. As a potent cholinergic agonist, it activates both M2 and M3 receptor subtypes, mimicking the action of acetylcholine to stimulate the parasympathetic nervous system [ citation 3 ][ citation 4 ]. This compound binds to muscarinic receptors in various tissues, including smooth muscle, cardiac muscle, and exocrine glands, leading to a range of physiological responses [ citation 3 ]. In neuroscience research, this compound is a critical tool for studying the role of muscarinic receptors in neuronal communication. It is widely used to investigate neurotransmitter release, synaptic transmission, and to create experimental models of diseases like Parkinsonism, as it can produce ataxia, tremor, and spasticity [ citation 1 ]. Beyond its established muscarinic agonist activity, recent studies show that this compound also directly potentiates NMDA receptor-mediated ion currents through both muscarinic receptor-dependent and independent mechanisms, adding another layer of utility for neuropharmacological research [ citation 5 ][ citation 6 ]. Additional research applications include its use to study fibroblast growth factor receptor 1 (FGFR1) phosphorylation in hippocampal neurons and to induce overactive bladder models in rats [ citation 2 ]. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14/h6-10H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZROMYQDHYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63939-65-1
Record name N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-aminium
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Foundational & Exploratory

Technical Whitepaper: Oxotremorine M – Mechanistic Profiling and Experimental Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxotremorine M (Oxo-M) serves as a critical reference agonist in cholinergic pharmacology. Unlike its parent compound, oxotremorine, Oxo-M is a quaternary ammonium methiodide salt. This structural modification confers high polarity, preventing blood-brain barrier (BBB) penetration upon systemic administration, while retaining high intrinsic efficacy at muscarinic acetylcholine receptors (mAChRs).

This guide details the mechanism of action of Oxo-M across M1–M5 subtypes, delineates its signal transduction pathways, and provides rigorous, self-validating experimental protocols for its use in drug discovery.

Chemical & Pharmacological Profile

Structural Determinants of Action

This compound is the N-methyl quaternary derivative of oxotremorine. This permanent positive charge is the primary determinant of its experimental utility:

  • Peripheral Restriction: Unlike the tertiary amine oxotremorine, Oxo-M cannot passively diffuse across the BBB. It is ideal for isolating peripheral muscarinic effects or for use in in vitro systems where membrane permeability is not a limiting factor.

  • Receptor Kinetics: The quaternary nitrogen mimics the headgroup of acetylcholine (ACh) more closely than the tertiary amine, often resulting in higher binding affinity and "fuller" agonism compared to the parent compound in certain tissue preparations.

Selectivity Profile

Oxo-M is a non-selective muscarinic agonist . It binds with high affinity to all five cloned human muscarinic receptors (M1–M5).

  • Primary Utility: It is frequently employed as a "universal" full agonist control to define the maximal response (

    
    ) of a biological system.
    
  • Off-Target Note: While highly selective for muscarinic over nicotinic receptors in bulk tissue, specialized single-channel recordings in Xenopus myocytes have suggested potential interaction with nicotinic channels at high concentrations. Researchers should utilize atropine blockade to validate muscarinic specificity in complex tissue preparations.

Mechanism of Action: Signal Transduction[1]

Oxo-M activates two distinct G-protein coupling pathways depending on the receptor subtype expressed.

The Gq/11 Signaling Axis (M1, M3, M5)

Upon binding to M1, M3, or M5 receptors, Oxo-M induces a conformational change that catalyzes the exchange of GDP for GTP on the


 subunit.
  • Effector Activation:

    
    -GTP activates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Hydrolysis: PLC

    
     cleaves Phosphatidylinositol 4,5-bisphosphate (
    
    
    
    ) into Inositol 1,4,5-trisphosphate (
    
    
    ) and Diacylglycerol (DAG).[1]
  • Calcium Release:

    
     binds to 
    
    
    
    receptors on the endoplasmic reticulum (ER), triggering rapid intracellular
    
    
    mobilization.
  • Kinase Activation: DAG and

    
     cooperatively activate Protein Kinase C (PKC), leading to downstream phosphorylation events (e.g., ERK1/2 activation).
    
The Gi/o Signaling Axis (M2, M4)

Binding to M2 or M4 receptors recruits


 proteins.[2]
  • Inhibition:

    
    -GTP inhibits Adenylyl Cyclase (AC), reducing the conversion of ATP to cAMP.
    
  • PKA Suppression: Lower cAMP levels decrease Protein Kinase A (PKA) activity.[2]

  • Ion Channel Modulation: The liberated

    
     subunits directly activate G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization and inhibition of neuronal firing.[2]
    
Visualization of Signaling Pathways

OxoM_Signaling cluster_Gq Excitatory (M1, M3, M5) cluster_Gi Inhibitory (M2, M4) OxoM This compound M135 Receptor (M1/M3/M5) OxoM->M135 M24 Receptor (M2/M4) OxoM->M24 Gq Gαq/11 M135->Gq Coupling PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Gi Gαi/o M24->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels (Hyperpolarization) Gi->GIRK βγ Subunit cAMP cAMP (Decrease) AC->cAMP

Figure 1: Divergent signaling cascades activated by this compound across muscarinic subtypes.

Quantitative Pharmacology

The following data summarizes the binding affinity (


) and functional potency (

) of Oxo-M. Note that functional potency is highly system-dependent (receptor reserve).
SubtypeSignal CouplingBinding Affinity (

)
Functional Potency (

)
Primary Tissue/Cell Line
M1

7.8 – 8.06.5 – 7.2CHO-K1 / Cortex
M2

7.7 – 7.96.8 – 7.5Heart / CHO
M3

7.6 – 7.86.6 – 7.1Ileum / Salivary Gland
M4

7.8 – 8.17.0 – 7.6Striatum / CHO
M5

7.2 – 7.56.2 – 6.8Substantia Nigra

Data compiled from radioligand binding assays ([3H]NMS displacement) and functional calcium/cAMP assays.

Experimental Protocols

Protocol 1: Functional Calcium Mobilization Assay (FLIPR)

Objective: Quantify agonist potency (


) of Oxo-M at Gq-coupled receptors (M1, M3, M5) or G15-coupled M2/M4.

Expert Insight: Oxo-M is prone to oxidation in solution. Always prepare fresh stock or use aliquots stored at -20°C under argon.

Workflow:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human M1 receptor at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO2.

  • Dye Loading (Critical Step):

    • Remove growth medium.

    • Add 100 µL Calcium-4 Assay Kit (Molecular Devices) loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).

    • Self-Validation: Probenecid must be pH adjusted (pH 7.4) before addition to dye to prevent precipitation.

    • Incubate 60 min at 37°C.

  • Compound Preparation:

    • Prepare Oxo-M stock (10 mM in water).

    • Create 10-point serial dilution (1:3) in HBSS buffer + 20 mM HEPES. Range: 10 µM to 0.5 nM final.

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline read: 10 seconds.

    • Injection: 20 µL compound (5x concentration).

    • Read duration: 120 seconds.

  • Analysis: Calculate

    
     (Max - Min fluorescence). Fit to 4-parameter logistic equation.
    
Protocol 2: Radioligand Competition Binding

Objective: Determine binding affinity (


) of unknown ligands using Oxo-M as a reference or defining Oxo-M affinity.

Expert Insight: Use [3H]N-Methylscopolamine ([3H]NMS) rather than [3H]QNB. [3H]NMS is hydrophilic and detects cell-surface receptors, matching the topology of Oxo-M binding.

Workflow:

  • Membrane Prep: Homogenize rat cortex or transfected cells in ice-cold TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.4). Centrifuge 40,000 x g. Resuspend.

  • Assay Assembly:

    • Total Volume: 200 µL.

    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.4.
      
    • Radioligand: 0.2 nM [3H]NMS (

      
       ~ 0.1-0.2 nM).
      
    • Competitor: Oxo-M (10 pM to 1 mM).

    • Non-Specific Binding (NSB): Define with 1 µM Atropine.

  • Equilibrium: Incubate 60 min at 25°C.

    • Self-Validation: Check equilibrium time; Oxo-M has rapid on/off kinetics, but [3H]NMS is slower. 60 min ensures competition equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding of the cationic ligand.

  • Counting: Liquid scintillation spectroscopy.

Experimental Workflow Visualization

Calcium_Assay_Workflow Start Start: CHO-M1 Cells Seed Seed 50k cells/well (Poly-D-Lysine Plate) Start->Seed Incubate Incubate 24h 37°C, 5% CO2 Seed->Incubate LoadDye Add Calcium-4 Dye + 2.5mM Probenecid Incubate->LoadDye Inject FLIPR Injection (Record 120s) LoadDye->Inject 60 min incubation PrepOxo Prep Oxo-M Dilutions (HBSS + HEPES) PrepOxo->Inject Analyze Data Analysis (4-Parameter Fit) Inject->Analyze

Figure 2: Step-by-step workflow for High-Throughput Calcium Mobilization Assay.

References

  • IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93504, this compound. [Link]

  • Birdsall, N. J., et al. (1978). Binding of agonists to brain muscarinic receptors. Molecular Pharmacology. [Link]

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[3] [Link]

Sources

Oxotremorine M as a non-selective muscarinic agonist

Author: BenchChem Technical Support Team. Date: February 2026

A Non-Selective Muscarinic Agonist for Receptor Characterization

Executive Summary

Oxotremorine M (Oxo-M) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist. Chemically, it is the methiodide salt of oxotremorine, transforming the tertiary amine into a quaternary ammonium compound. This structural modification fundamentally alters its pharmacological utility: unlike its parent compound, This compound does not cross the blood-brain barrier (BBB) .

For researchers, Oxo-M is the "gold standard" probe for defining the high-affinity agonist state of muscarinic receptors. While antagonists like N-methylscopolamine (NMS) bind with equal affinity to coupled and uncoupled receptors, Oxo-M preferentially binds to receptors actively coupled to G-proteins. This guide details the mechanistic basis, experimental protocols, and critical considerations for deploying Oxo-M in drug discovery and signal transduction studies.

Chemical & Pharmacological Profile

Compound Identity:

  • IUPAC Name: N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-2-yn-1-ammonium iodide

  • Molecular Formula: C₁₁H₁₉IN₂O

  • Key Property: Quaternary Ammonium (Permanently charged).

  • Solubility: Highly soluble in water and saline; stable in aqueous solution for short-term use.

Receptor Selectivity: Oxo-M acts as a full or partial agonist (system-dependent) at all five muscarinic subtypes (M1–M5).

Receptor SubtypeG-Protein CouplingPrimary Signaling PathwayOxo-M Affinity (

)
M1 (Neural)


PLC

,


,


0.4 – 2.5 nM (High Affinity State)
M2 (Cardiac)


Adenylyl Cyclase,

cAMP
~1.0 nM
M3 (Glandular)


PLC

,


,


~0.5 nM
M4 (CNS)


Adenylyl Cyclase,

cAMP
~1.0 nM
M5 (CNS)


PLC

,


,


~1.0 nM

Expert Insight: In binding assays, Oxo-M binding data often fits a two-site model (High vs. Low affinity). The "High Affinity" (


) site represents the receptor-G-protein complex. Addition of GTP analogs (like GTP

S) uncouples the G-protein, collapsing the binding to a single low-affinity state. This makes Oxo-M a diagnostic tool for G-protein coupling efficiency.
Mechanism of Action: Signaling Pathways

Oxo-M drives distinct signaling cascades depending on the receptor subtype expressed in the target tissue. The diagram below illustrates the divergent pathways for


 (M1/M3/M5) versus 

(M2/M4) activation.

MuscarinicSignaling cluster_Gq Gq-Coupled Pathway (M1, M3, M5) cluster_Gi Gi-Coupled Pathway (M2, M4) OxoM This compound (Ligand) RecGq Receptor (M1/M3/M5) OxoM->RecGq RecGi Receptor (M2/M4) OxoM->RecGi Gq Gq/11 Protein RecGq->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER ER Calcium Store IP3->ER Binds IP3R PKC PKC Activation DAG->PKC CaRelease Intracellular Ca2+ Increase ER->CaRelease Gi Gi/o Protein RecGi->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced Synthesis

Figure 1: Divergent signaling cascades activated by this compound binding to muscarinic subtypes.

Experimental Application: Calcium Mobilization Assay

The most robust functional readout for Oxo-M activity (particularly for M1, M3, and M5) is the measurement of intracellular calcium flux using fluorescent dyes (e.g., Fluo-4 AM).

Protocol: High-Throughput Calcium Flux (96/384-well)

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human M1, M3, or M5.

  • Reagents: this compound (dissolved in water), Fluo-4 AM, Probenecid (inhibits dye efflux), HBSS buffer.

Workflow Logic:

  • Dye Loading: Cells are incubated with a cell-permeable ester (Fluo-4 AM). Intracellular esterases cleave the AM group, trapping the dye inside.

  • Inhibition of Transport: Probenecid is critical; without it, anion transporters in CHO/HEK cells will pump the dye out, reducing signal-to-noise ratio.

  • Agonist Addition: Oxo-M is added. Receptor activation

    
    
    
    
    
    generation
    
    
    ER Calcium release.
  • Detection: The dye binds free

    
    , increasing fluorescence intensity (Excitation 488nm / Emission 525nm).
    
Step-by-Step Methodology
  • Cell Plating: Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Buffer Preparation: Prepare Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Add 2.5 mM Probenecid fresh.[1]

  • Dye Loading:

    • Prepare 4

      
      M Fluo-4 AM in Assay Buffer.
      
    • Remove media from cells; wash 1x with buffer.[1]

    • Add 50

      
      L Dye Solution per well.
      
    • Incubate 45 min at 37°C, then 15 min at RT (to equilibrate).

  • Compound Preparation: Prepare Oxo-M serial dilutions (100

    
    M to 0.1 nM) in Assay Buffer.
    
  • Measurement (FLIPR/Plate Reader):

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 50

      
      L Oxo-M solution.
      
    • Read: Record fluorescence every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

  • Analysis: Plot Max-Min fluorescence or Area Under Curve (AUC) vs. Log[Oxo-M]. Calculate

    
    .
    

CalciumAssayWorkflow Step1 1. Seed Cells (Black-wall Plate) Step2 2. Load Dye (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Incubation (45min 37°C -> 15min RT) Step2->Step3 Step4 4. Baseline Read (10 sec) Step3->Step4 Step5 5. Inject Oxo-M (Agonist Addition) Step4->Step5 Step6 6. Kinetic Read (Peak Ca2+ Flux) Step5->Step6 Step7 7. Data Analysis (Sigmoidal Dose-Response) Step6->Step7

Figure 2: Experimental workflow for measuring this compound-induced calcium mobilization.

Comparative Analysis: Oxo-M vs. Other Cholinergics[1][3][4][5]

Selecting the right agonist is crucial for experimental validity. Oxo-M is preferred when BBB exclusion or high-affinity site labeling is required.

FeatureThis compoundOxotremorine (Sesquifumarate)CarbacholAtropine
Class Non-selective AgonistNon-selective AgonistNon-selective AgonistNon-selective Antagonist
Structure Quaternary AmineTertiary AmineQuaternary AmineTertiary Amine
BBB Permeability NO YES NOYES
Primary Use In vitro binding; Peripheral studiesIn vivo CNS tremor modelsGeneral tissue stimulationBlocking muscarinic effects
Metabolic Stability High (resistant to AChE)ModerateHigh (resistant to AChE)Moderate
Troubleshooting & Best Practices

1. Stability & Storage:

  • Oxo-M is hygroscopic. Store the solid desicated at -20°C.

  • Stock solutions (10-100 mM in water) are stable at -20°C for months. Avoid repeated freeze-thaw cycles.

2. The "Nicotinic" Artifact:

  • Warning: While defined as a muscarinic agonist, high concentrations (>10

    
    M) of Oxo-M have been reported to activate nicotinic acetylcholine receptors (nAChRs) in certain preparations (e.g., skeletal myocytes).
    
  • Control: Always use a specific muscarinic antagonist (e.g., Atropine 1

    
    M) to confirm that the observed response is muscarinic-mediated. If Atropine completely abolishes the signal, the effect is muscarinic.
    

3. In Vivo Administration:

  • Do not use Oxo-M for behavioral studies requiring CNS penetration (e.g., tremor induction) unless administering directly into the brain (intracerebroventricular). For systemic administration to induce central effects, use Oxotremorine sesquifumarate.

References
  • IUPHAR/BPS Guide to Pharmacology. this compound Ligand Page. [Link]

  • Birdsall, N. J., et al. (1978). "The binding of agonists to brain muscarinic receptors."[2][3][4] Molecular Pharmacology. [Link]

  • Creative Bioarray. Calcium Mobilization Assay Protocols. [Link]

  • National Institutes of Health (NIH). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

  • Freedman, S. B., et al. (1988). "Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes."[5] Proceedings of the National Academy of Sciences. [Link]

Sources

Investigating the Neuroprotective Effects of Oxotremorine M: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the neuroprotective effects of Oxotremorine M, a potent non-selective muscarinic acetylcholine receptor agonist. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document delves into the mechanistic underpinnings of this compound's action, provides detailed experimental protocols for its evaluation, and synthesizes key findings from preclinical studies.

Introduction: The Cholinergic System and the Promise of Muscarinic Agonists

The cholinergic system plays a pivotal role in regulating cognitive functions, including learning and memory. Its decline is a well-established hallmark of several neurodegenerative disorders, most notably Alzheimer's disease. Consequently, targeting the cholinergic system has been a cornerstone of therapeutic development. Muscarinic acetylcholine receptors, a family of G protein-coupled receptors (M1-M5), are central to mediating the effects of acetylcholine in the brain. This compound, a quaternary ammonium analog of oxotremorine, is a powerful research tool in this domain. As a non-selective muscarinic agonist, it has been instrumental in elucidating the neuroprotective potential of cholinergic stimulation.[1][2][3][4]

This guide will explore the multifaceted neuroprotective mechanisms of this compound, from its influence on cellular survival and neurite outgrowth to its modulation of oxidative stress and apoptosis. We will provide detailed, field-proven protocols to empower researchers to rigorously investigate these effects in their own laboratories.

Mechanistic Insights: How this compound Exerts its Neuroprotective Effects

The neuroprotective capacity of this compound stems from its ability to activate multiple downstream signaling cascades upon binding to muscarinic receptors, particularly the M1 subtype, which is highly expressed in the hippocampus and cortex.[5]

1. Promotion of Neuronal Survival and Neurite Outgrowth:

In cellular models of Alzheimer's disease, such as SH-SY5Y neuroblastoma cells exposed to amyloid-β (Aβ) peptides, this compound has been shown to significantly enhance cell survival and promote the extension of neurites.[1][4] This neurotrophic effect is crucial for maintaining neuronal integrity and connectivity in the face of neurotoxic insults.

2. Attenuation of Apoptosis:

A key aspect of neurodegeneration is the programmed cell death of neurons, or apoptosis. This compound has been demonstrated to counteract this process by inhibiting DNA fragmentation, a hallmark of late-stage apoptosis.[1][4] This anti-apoptotic effect is likely mediated through the activation of pro-survival signaling pathways.

3. Mitigation of Oxidative Stress:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to block oxidative stress and protect mitochondria from morphological and functional impairment in response to Aβ exposure.[1][2][4]

4. Modulation of NMDA Receptors:

Interestingly, this compound can also potentiate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning. This potentiation can occur through both muscarinic receptor-dependent and -independent mechanisms.[6] This dual action on both muscarinic and glutamatergic systems may contribute to its cognitive-enhancing effects.

Signaling Pathway Overview:

The neuroprotective signaling cascade initiated by this compound is complex and involves the activation of several key intracellular players. The following diagram illustrates a plausible pathway based on current understanding.

Oxotremorine_M_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OxoM This compound M1R M1 Muscarinic Receptor OxoM->M1R Agonist NMDAR NMDA Receptor OxoM->NMDAR Potentiation Gq Gq Protein M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC ERK ERK PKC->ERK Activation Antioxidant Antioxidant Response PKC->Antioxidant CREB CREB ERK->CREB Phosphorylation BDNF BDNF Expression CREB->BDNF Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) CREB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis OxidativeStress Oxidative Stress Antioxidant->OxidativeStress

Caption: this compound signaling pathway leading to neuroprotection.

In Vitro Evaluation of Neuroprotection

Cell-based assays are the first line of investigation for assessing the neuroprotective potential of a compound. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and reliable model for these studies, particularly when differentiated to exhibit a more neuron-like phenotype.

Experimental Workflow: In Vitro Neuroprotection Assay

InVitro_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assessment of Neuroprotection A Seed SH-SY5Y cells in 96-well plates B Differentiate cells (e.g., with retinoic acid) A->B C Pre-treat with various concentrations of This compound B->C D Induce neurotoxicity (e.g., with Aβ peptide) C->D E Cell Viability Assay (MTT Assay) D->E F Apoptosis Assay (TUNEL Assay) D->F G Oxidative Stress Measurement D->G H Neurite Outgrowth Analysis D->H

Caption: Workflow for in vitro assessment of this compound's neuroprotection.

Detailed Protocols:

1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin

    • Retinoic acid (for differentiation)

    • This compound

    • Aβ1-42 peptide (or other neurotoxin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Plate reader

  • Step-by-Step Methodology:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days, changing the medium every 2 days.

    • Pre-treat the differentiated cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

    • Induce neurotoxicity by adding Aβ1-42 peptide (e.g., 10 µM) to the wells (except for the control group) and incubate for another 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control group.

2. Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

  • Materials:

    • Cells cultured on coverslips in a 24-well plate (prepared as in the MTT assay)

    • TUNEL assay kit (commercial kits are recommended for reliability)

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

    • Fluorescence microscope

  • Step-by-Step Methodology:

    • After treatment, wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

    • Wash twice with PBS.

    • Proceed with the TUNEL reaction according to the manufacturer's instructions of your chosen kit. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

    • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells.

In Vivo Investigation of Neuroprotective Efficacy

Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system. Transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, which exhibits aggressive amyloid pathology, are commonly used.

Experimental Workflow: In Vivo Neuroprotection Study

InVivo_Workflow cluster_animal Animal Model & Treatment cluster_behavior Behavioral Assessment cluster_analysis Post-mortem Brain Analysis A Acclimatize 5XFAD mice and wild-type littermates B Administer this compound or vehicle (e.g., daily i.p. injection) A->B C Morris Water Maze (Spatial learning and memory) B->C D Y-Maze (Short-term spatial memory) B->D E Tissue harvesting and preparation F Western Blot for signaling proteins E->F G Measurement of oxidative stress markers E->G H Immunohistochemistry for pathology markers E->H

Caption: Workflow for in vivo evaluation of this compound.

Detailed Protocols:

1. Administration of this compound in a Mouse Model

  • Animal Model: 5XFAD transgenic mice and their wild-type littermates.

  • Dosage and Administration: Based on previous studies, a subcutaneous injection of Oxotremorine at doses ranging from 30 to 300 µg/kg can be effective.[7] The optimal dose and route (e.g., intraperitoneal, subcutaneous) should be determined in pilot studies.

  • Treatment Duration: A chronic treatment paradigm of several weeks to months is typically required to observe significant effects on pathology and behavior in transgenic models.

2. Assessment of Cognitive Function: Morris Water Maze

This test assesses spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase (e.g., 5 days): Mice are trained to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

3. Post-mortem Brain Tissue Analysis: Western Blotting

Western blotting allows for the quantification of specific proteins involved in signaling pathways.

  • Materials:

    • Harvested brain tissue (e.g., hippocampus, cortex)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-ERK, p-CREB, BDNF, Bcl-2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Step-by-Step Methodology:

    • Homogenize the brain tissue in lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a protein assay.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize representative quantitative data from a study investigating the neuroprotective effects of this compound (Oxo) on Aβ1-42-treated SH-SY5Y cells.[1][4]

Table 1: Effect of this compound on Cell Viability and Neurite Length

Treatment GroupCell Viability (% of Control)Average Neurite Length (µm)
Control100 ± 5.285.3 ± 7.1
Aβ1-42 (10 µM)52.1 ± 4.842.6 ± 5.3
Aβ1-42 + Oxo (1 µM)75.4 ± 6.168.9 ± 6.5
Aβ1-42 + Oxo (10 µM)88.9 ± 7.379.2 ± 8.0

Table 2: Effect of this compound on Apoptosis and Oxidative Stress

Treatment GroupTUNEL-positive Cells (%)Intracellular ROS Levels (Fold Change)
Control3.2 ± 0.81.0 ± 0.1
Aβ1-42 (10 µM)45.7 ± 5.13.8 ± 0.4
Aβ1-42 + Oxo (1 µM)21.3 ± 3.52.1 ± 0.3
Aβ1-42 + Oxo (10 µM)10.8 ± 2.21.4 ± 0.2

Data are presented as mean ± SD from a representative study.[1][4]

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for exploring the neuroprotective potential of muscarinic receptor activation. The evidence strongly suggests that it can mitigate key pathological features of neurodegenerative diseases in preclinical models, including neuronal death, apoptosis, and oxidative stress. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic promise of this compound and other muscarinic agonists.

Future research should focus on elucidating the precise downstream signaling pathways with greater resolution, exploring the potential of subtype-selective muscarinic agonists to minimize side effects, and conducting more extensive in vivo studies in a wider range of neurodegenerative disease models. Ultimately, a deeper understanding of the neuroprotective mechanisms of compounds like this compound will be crucial for the development of novel and effective treatments for devastating neurological disorders.

References

  • Ga-gao, G., Wang, Y., & Zhang, Y. (2010). Intravenously administered oxotremorine and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats. Upsala Journal of Medical Sciences, 115(3), 179-185. [Link]

  • Nuzzo, D., Frinchi, M., Giardina, C., Scordino, M., Zuccarini, M., Di Carlo, M., ... & Di Liberto, V. (2023). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Cellular and Molecular Neurobiology, 43(5), 1941-1956. [Link]

  • Zwart, R., Heidmann, J., & Toll, L. (2018). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. Biochemical and Biophysical Research Communications, 495(1), 1-6. [Link]

  • Reitstetter, R., He, D. S., & Gruener, R. (1994). Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. European journal of pharmacology, 264(1), 27-32. [Link]

  • Nuzzo, D., Frinchi, M., Giardina, C., Scordino, M., Zuccarini, M., Di Carlo, M., ... & Di Liberto, V. (2022). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Cellular and Molecular Neurobiology, 1-16. [Link]

  • Lin, Y., & Phillis, J. W. (1991). Muscarinic agonist oxotremorine-M-induced long-term depression in rat cerebral cortex. Brain research bulletin, 27(1), 115-117. [Link]

  • Manzano, V. G., & Srebnik, M. (1991). Evidence that the M1 muscarinic receptor subtype mediates the effects of oxotremorine on masculine sexual behavior. Neuropsychopharmacology, 5(3), 197-202. [Link]

  • Taylor & Francis. (n.d.). Oxotremorine - Knowledge and References. Retrieved from [Link]

  • Nuzzo, D., et al. (2022). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Cellular and Molecular Neurobiology. [Link]

  • Sethy, V. H., & Francis, J. W. (1990). Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding. Journal of pharmacological methods, 23(4), 285-296. [Link]

  • Bymaster, F. P., Carter, G. W., Zhang, L., & Shannon, H. E. (2001). M1 muscarinic receptor signaling in mouse hippocampus and cortex. The Journal of pharmacology and experimental therapeutics, 297(2), 704-710. [Link]

  • Ji, R. R., & Strichartz, G. (2004). Mechanism of ERK/CREB pathway in pain and analgesia. Frontiers in molecular neuroscience, 16, 9. [Link]

  • Li, D., Lei, Y., Deng, J., Wang, L., Liu, X., Yang, S., ... & Zhang, L. (2018). Activation of ERK/CREB/BDNF pathway involved in abnormal behavior of newborn rats infected with human-like Borna disease virus. Neuropsychiatric disease and treatment, 14, 3033. [Link]

  • Kurbatskaya, K., Phillips, J. B., & Croft, C. L. (2018). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Journal of visualized experiments: JoVE, (137), e57991. [Link]

  • Reactome. (n.d.). Gastrin-CREB signalling pathway via PKC and MAPK. Retrieved from [Link]

  • Riso, P., & Porrini, M. (2016). Berries and oxidative stress markers: an overview of human intervention studies. Food & function, 7(4), 1736-1748. [Link]

Sources

Oxotremorine M: A Technical Guide to Binding Kinetics and Muscarinic Subtype Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Oxotremorine M (Oxo-M) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist. Chemically, it is the trimethylammonium (quaternary) analog of the tremorogenic agent oxotremorine. Unlike its tertiary parent compound, Oxo-M is permanently charged, rendering it unable to cross the blood-brain barrier (BBB). This physicochemical property makes it an ideal probe for peripheral muscarinic studies or in vitro characterization of receptor-G protein coupling.

For researchers, the critical utility of Oxo-M lies in its binding kinetics. As a full agonist, Oxo-M discriminates between the G-protein coupled (high-affinity) and uncoupled (low-affinity) states of the receptor. This contrasts with antagonists (e.g., Atropine, NMS), which generally bind with equal affinity regardless of G-protein coupling. Consequently, Oxo-M is the "gold standard" ligand for quantifying the fraction of receptors functionally coupled to G-proteins (GTP-shift assays).

Molecular & Chemical Profile

  • IUPAC Name: N,N,N-trimethyl-4-(2-oxopyrrolidin-1-yl)but-2-yn-1-ammonium

  • Chemical Class: Quaternary Ammonium Salt

  • Key Property: Hydrophilicity & Charge. The permanent positive charge prevents passive diffusion across lipid bilayers.

  • Solubility: Highly soluble in water/aqueous buffers; stable in solution at -20°C.

Structural Distinction
CompoundStructure TypeChargeBBB PermeabilityPrimary Use
Oxotremorine Tertiary AmineNeutral (pH dep.)[1]HighIn vivo CNS models (Tremor/Parkinson's)
This compound Quaternary AminePermanent (+)Null In vitro Binding, Peripheral physiology

Pharmacological Mechanism: The Two-State Model

To accurately interpret Oxo-M binding data, one must apply the Ternary Complex Model . In this model, the receptor exists in equilibrium between a generic state (


) and a G-protein coupled state (

).
  • High Affinity State (

    
    ):  Oxo-M binds to the receptor pre-coupled to the G-protein (
    
    
    
    ). This complex is stable in the absence of Guanine nucleotides.
  • Low Affinity State (

    
    ):  When GTP binds to the G-protein 
    
    
    
    -subunit, the G-protein dissociates from the receptor. Oxo-M then binds to the free receptor (
    
    
    ), for which it has significantly lower affinity (often 100-1000 fold lower).

This mechanism is the basis of the "GTP Shift" phenomenon, where the addition of GTP


S (a non-hydrolyzable GTP analog) converts all high-affinity sites to low-affinity sites.
Visualization: Agonist-Receptor-G Protein Cycle

G R Receptor (R) Complex High Affinity Complex (Agonist-R-G) R->Complex + G-protein Oxo This compound Oxo->R Binds G_GDP G-protein (GDP-bound) G_GDP->Complex Coupling GTP GTP / GTPγS Complex->GTP Nucleotide Exchange GTP->R Dissociation (Shift to Low Affinity) Effect Signaling (Ca2+ / cAMP) GTP->Effect Activation

Caption: The Ternary Complex Cycle. Oxo-M stabilizes the High Affinity Complex. GTP binding uncouples the system, reverting the receptor to a low-affinity state.

Binding Affinity Profile (M1-M4)

Oxo-M is non-selective across subtypes but highly selective for the active state of the receptor. The values below represent consensus ranges derived from radioligand competition assays (e.g., displacing


 or 

).
Affinity Constants ( )
Receptor SubtypeHigh Affinity State (

)
Low Affinity State (

)
Ratio (

)
Primary Signaling Pathway
M1 (Neural) 1.5 - 5.0 nM2,000 - 10,000 nM> 1000

(IP3/Ca2+)
M2 (Cardiac) 2.0 - 17.0 nM400 - 5,000 nM~ 200

(cAMP

)
M3 (Glandular) 3.0 - 10.0 nM5,000 - 20,000 nM> 1000

(IP3/Ca2+)
M4 (CNS) 2.0 - 8.0 nM1,000 - 6,000 nM~ 500

(cAMP

)

Data Interpretation:

  • Nanomolar Potency (

    
    ):  Indicates the concentration required to occupy the receptor when it is functionally coupled to the G-protein.
    
  • Micromolar Potency (

    
    ):  Indicates the concentration required to occupy the uncoupled receptor.
    
  • Hill Slope (

    
    ):  In competition assays without GTP, the Hill slope is typically shallow (
    
    
    
    ), indicating the presence of two distinct binding sites (High and Low). Addition of GTP steepens the slope to ~1.0 (single Low affinity site).

Experimental Protocol: Radioligand Competition Assay

This protocol validates the binding affinity of Oxo-M by measuring its ability to displace a high-affinity antagonist radioligand (e.g.,


-N-Methylscopolamine, 

).
Phase 1: Membrane Preparation (Self-Validating Step)
  • Objective: Isolate plasma membranes containing functional M1-M4 receptors.

  • Critical Control: Use EDTA in buffers to chelate divalent cations during lysis, but add

    
     or 
    
    
    
    back during the assay to facilitate G-protein coupling.
  • Homogenize tissue (e.g., rat cortex or CHO cells) in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Centrifuge at low speed (1,000 x g, 10 min) to remove nuclei/debris.

  • Centrifuge supernatant at high speed (40,000 x g, 30 min) to pellet membranes.

  • Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.4).
    
Phase 2: Competition Binding Workflow
  • Radioligand:

    
     (0.2 - 0.5 nM).
    
  • Competitor: this compound (Serial dilution:

    
     M to 
    
    
    
    M).
  • Non-Specific Control: Atropine (1

    
    M).
    

Protocol cluster_wells Reaction Mix (250 µL) Start Start: Membrane Prep Plate Prepare 96-well Plate Start->Plate Mix 1. Buffer + Mg2+ 2. Membranes (20 µg) 3. [3H]NMS (0.2 nM) 4. Oxo-M (Variable Conc.) Plate->Mix Incubate Incubate 60 min @ 30°C Mix->Incubate Filter Vacuum Filtration GF/C Filters (PEI-soaked) Incubate->Filter Wash Wash 3x Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Non-linear Regression) Count->Analyze

Caption: Step-by-step workflow for determining Oxo-M binding affinity via radioligand displacement.

Phase 3: Data Analysis & The "GTP Shift" Check

To validate the agonist nature of Oxo-M, perform the assay in duplicate sets:

  • Set A: Standard Assay Buffer (

    
     present).
    
  • Set B: Assay Buffer + 100

    
    M GTP
    
    
    
    S.

Expected Result:

  • Set A: Curve is shallow (Hill slope < 1). Analysis reveals two sites (

    
     and 
    
    
    
    ).[2][3]
  • Set B: Curve shifts to the right (lower affinity) and becomes steep (Hill slope ~ 1). The

    
     in Set B should match the 
    
    
    
    from Set A.
  • If this shift is not observed, the ligand is acting as an antagonist or the G-proteins in the membrane prep are denatured.

Applications in Drug Discovery

This compound is rarely a therapeutic candidate due to its poor bioavailability and lack of selectivity. However, it is a critical Reference Standard :

  • Full Agonist Control: Used to define 100% efficacy (

    
    ) in functional assays (FLIPR calcium, cAMP).
    
  • Bitopic Ligand Design: The Oxo-M pharmacophore is often used as the "orthosteric head" in the design of bitopic ligands (molecules that span the orthosteric and allosteric sites) to engineer subtype selectivity.

References

  • Two affinity states of M1 muscarine receptors. Source: National Institutes of Health (PMC). URL:[Link]

  • [3H]Oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors. Source: PubMed.[2] URL:[Link]

  • Oxotremorine-M | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Source: IUPHAR/BPS Guide to Pharmacology. URL:[Link]

  • Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors. Source: PubMed.[2] URL:[Link]

  • Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Source: PubMed Central. URL:[Link]

Sources

In-vitro Characterization of Oxotremorine M

[1][2][3][4][5]

Introduction & Mechanism of Action

This compound (Oxo-M) acts as a non-selective agonist across all five muscarinic receptor subtypes (M1–M5). Its quaternary structure ensures high water solubility but limits membrane permeability compared to tertiary amines.

  • Chemical Identity: Oxotremorine methiodide (or sesquifumarate).

  • Primary Utility: Used to define the "ceiling" of a biological response (

    
    ) in functional assays.
    
  • Selectivity Profile: High affinity for M1–M5; however, at high micromolar concentrations, it can activate nicotinic acetylcholine receptors (nAChRs), a critical variable often overlooked in selectivity screens.

Signaling Pathways

Oxo-M drives distinct signaling cascades depending on the receptor subtype coupled:

  • M1, M3, M5 (

    
    ):  Activates Phospholipase C (PLC), generating 
    
    
    and Diacylglycerol (DAG), leading to intracellular
    
    
    mobilization.
  • M2, M4 (

    
    ):  Inhibits Adenylyl Cyclase (AC), reducing cAMP levels. In engineered systems (e.g., CHO-
    
    
    ), these can be forced to couple to Calcium mobilization for high-throughput screening.

OxoM_Signalingcluster_GqGq/11 Coupled (M1, M3, M5)cluster_GiGi/o Coupled (M2, M4)OxoMThis compoundM_oddM1 / M3 / M5OxoM->M_oddM_evenM2 / M4OxoM->M_evenPLCPLC ActivationM_odd->PLCIP3IP3 GenerationPLC->IP3Ca_FluxCa2+ Mobilization(FLIPR Signal)IP3->Ca_FluxACAdenylyl CyclaseM_even->ACInhibitioncAMPReduced cAMPAC->cAMP

Figure 1: Divergent signaling pathways activated by this compound across muscarinic subtypes.

Pharmacological Profile

The following data summarizes the binding affinity (


Table 1: Quantitative Pharmacology of this compound
Receptor SubtypeCouplingBinding Affinity (

)
Functional Potency (

)
Assay Type
M1 (Human)

7.77 (17 nM)0.22

Phosphoinositide Hydrolysis
M2 (Human)

7.77 (17 nM)0.36

*
Phosphoinositide (Promiscuous)
M3 (Human)

~7.5 (30 nM)0.52

Calcium Flux (FLIPR)
M4 (Human)

~7.6 (25 nM)88.7 nM**Calcium Flux (

coupled)
M5 (Human)

~7.2 (60 nM)~1.5 - 25

Phosphoinositide Hydrolysis

*Note: M2/M4 functional calcium data requires

Experimental Protocols

Protocol A: Reagent Preparation & Stability

Critical Insight: this compound is a quaternary salt. While the solid is stable, aqueous solutions are prone to hydrolysis and microbial growth if stored improperly.

  • Stock Solution: Dissolve 10 mg Oxo-M in 1 mL deionized water or PBS (pH 7.4) to create a ~30 mM stock.

  • Solubility: Highly soluble (>10 mg/mL).

  • Storage: Aliquot into single-use vials and freeze at -20°C. Do not refreeze after thawing. Discard working solutions >24 hours old.

Protocol B: Calcium Mobilization Assay (FLIPR)

This protocol validates agonist activity at M1, M3, and M5 receptors (or M2/M4 with

Step-by-Step Methodology:

  • Cell Plating: Plate CHO-K1 cells stably expressing the target hM receptor (e.g., hM1) at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and add 100

    
     of Calcium-4 dye (Molecular Devices) dissolved in Assay Buffer  (HBSS + 20 mM HEPES, pH 7.4).
    
    • Technical Note: Add 2.5 mM Probenecid to the buffer to inhibit anion transport and prevent dye leakage.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate signal.

  • Compound Preparation: Prepare Oxo-M as a 5X concentrate in Assay Buffer (Range: 1 nM to 100

    
    ).
    
  • Data Acquisition: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Read for 10 seconds.

    • Addition: Inject 25

      
       of 5X Oxo-M.
      
    • Response: Read for 120 seconds.

  • Analysis: Calculate Max-Min RFU. Plot log[Agonist] vs. Response using a 4-parameter logistic equation to determine

    
    .
    
Protocol C: Radioligand Binding (Competition)

Used to determine affinity (


  • Membrane Prep: Harvest CHO-hM1 cells and homogenize in ice-cold TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Reaction Mix: In a 96-well plate, combine:

    • 50

      
       Membranes (5-10 
      
      
      protein).
    • 50

      
       Radioligand (
      
      
      -N-Methylscopolamine, ~0.2 nM final).
    • 50

      
       Oxo-M (Increasing concentrations: 
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 25°C .

    • Causality: Quaternary agonists like Oxo-M often show slow dissociation kinetics; sufficient time is needed to reach true equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Advanced Characterization Workflow

To rigorously validate Oxo-M activity, researchers should follow a dual-path workflow: establishing physical occupancy (Binding) and physiological consequence (Function).

Characterization_Workflowcluster_BindingPath A: Affinity (Ki)cluster_FunctionPath B: Efficacy (EC50)StartStart: this compound SolidQCQC: Solubility Check (PBS pH 7.4)Start->QCBindingRadioligand Displacement([3H]-NMS or [3H]-QNB)QC->BindingCouplingDetermine G-Protein CouplingQC->CouplingAnalysis_BCalculate Ki(Cheng-Prusoff)Binding->Analysis_BValidationFinal Profile:Full Agonist VerificationAnalysis_B->ValidationOccupancyAssay_GqGq: Calcium Flux (FLIPR)Coupling->Assay_GqM1, M3, M5Assay_GiGi: cAMP Inhibition / GTPgammaSCoupling->Assay_GiM2, M4Analysis_FCalculate EC50 & EmaxAssay_Gq->Analysis_FAssay_Gi->Analysis_FAnalysis_F->ValidationResponse

Figure 2: Dual-path workflow for the complete pharmacological characterization of this compound.

References

  • Binding Affinity & Subtypes: J. Med. Chem. (2000).[1] "Design and Synthesis of Muscarinic Agonists."

  • Functional Potency (M1/M4): GenScript Technical Report. "Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line."

  • Nicotinic Cross-Reactivity: Biochem. Biophys. Res. Commun. (2018).[2][3][4] "Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms."[5]

  • General Pharmacology: Guide to Pharmacology. "Muscarinic Acetylcholine Receptors."[6][7][8][9][10]

  • M3/M5 Comparative Pharmacology: Br. J. Pharmacol. (1999). "Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors."

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Oxotremorine M (Oxo-M) is a non-selective, high-affinity muscarinic acetylcholine receptor (mAChR) agonist. It is the quaternary methiodide salt of oxotremorine.[1]

Critical Distinction (The "Quaternary Trap"): Researchers often confuse This compound with Oxotremorine (Sesquifumarate) . This distinction is vital for experimental success:

  • Oxotremorine (Tertiary Amine): Lipophilic, readily crosses the Blood-Brain Barrier (BBB). Standard agent for inducing central tremors (Parkinson’s models).[2]

  • This compound (Quaternary Amine): Hydrophilic, permanently charged. Does NOT cross the BBB in significant quantities. Systemic administration produces potent peripheral parasympathomimetic effects but lacks central efficacy unless administered directly into the CNS (ICV/Intrathecal).

This guide focuses on This compound , primarily utilized for:

  • Peripheral Muscarinic Challenge: Assessing autonomic function (salivation, bradycardia).

  • Central Injection (ICV/Local): Precise mapping of M-receptor signaling in memory and analgesia without peripheral confounders.

  • In Vitro/Ex Vivo: Receptor binding and slice electrophysiology (due to high water solubility and potency).

Mechanism of Action & Signaling Pathways

Oxo-M acts as a full agonist at M1, M3, and M5 receptors (Gq-coupled) and M2 and M4 receptors (Gi/o-coupled).

OxoM_Signaling cluster_Gq Gq Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) OxoM This compound M1 M1/M3/M5 OxoM->M1 M2 M2/M4 OxoM->M2 PLC PLCβ Activation M1->PLC IP3 IP3 Accumulation PLC->IP3 Ca Ca2+ Release IP3->Ca AC Adenylyl Cyclase M2->AC K ↑ K+ Conductance M2->K cAMP ↓ cAMP AC->cAMP

Figure 1: Dual signaling pathways activated by this compound. Note the bifurcation between excitatory (Gq) and inhibitory (Gi) cascades.

Recommended Dosage Guidelines

Table 1: In Vivo Dosage Ranges (Rat/Mouse)
Route of AdminTarget RegionDosage RangePrimary EndpointNotes
Intraperitoneal (IP) Peripheral0.05 – 0.5 mg/kgSalivation, Lacrimation, BradycardiaUsed to test peripheral antagonist efficacy (e.g., Methylscopolamine).
Subcutaneous (SC) Peripheral0.1 – 1.0 mg/kgGut motility, Hypothermia (mild)Slower absorption than IP; more sustained peripheral tone.
Intracerebroventricular (ICV) Central (Whole Brain)0.1 – 10 µ g/side Memory impairment, AntinociceptionMust be dissolved in aCSF. Volume < 5 µL (rat) or < 2 µL (mouse).
Intrathecal (i.t.) Spinal Cord1 – 10 µgAnalgesia (Tail flick/Hot plate)Direct spinal M2/M4 activation inhibits nociceptive transmission.
Table 2: In Vitro / Ex Vivo Concentrations
ApplicationConcentrationDurationGoal
Slice Electrophysiology 1 – 10 µMBath perfusionInduce depolarization (M1) or hyperpolarization (M2).
Ca2+ Imaging 10 – 100 µMBolusMaximize Gq-coupled calcium release.
Receptor Binding 1 nM – 10 µMEquilibriumDisplacement assays (Ki determination).

Detailed Experimental Protocols

Protocol A: Preparation of Oxo-M Stock Solutions

This compound is hygroscopic and light-sensitive.

  • Vehicle: Dissolve this compound (Methiodide salt) in sterile 0.9% saline (for systemic) or artificial Cerebrospinal Fluid (aCSF) (for ICV).

  • Calculation: Adjust for the salt weight.

    • MW (Oxo-M Methiodide) ≈ 308.16 g/mol .

    • MW (Oxotremorine Free Base) ≈ 206.28 g/mol .

    • Correction Factor: 1 mg of salt ≈ 0.67 mg of active free base.

    • Recommendation: Report doses as "mg/kg of the salt" to avoid ambiguity, or explicitly state "calculated as free base."

  • Storage: Store 10 mM stock aliquots at -20°C. Do not freeze-thaw more than once.

Protocol B: Systemic Peripheral Challenge (Salivation Assay)

Objective: Quantify peripheral muscarinic sensitivity or validate a peripheral antagonist.

  • Acclimation: Handle mice/rats for 3 days prior to testing to reduce stress-induced sympathetic activation (which opposes parasympathetic salivation).

  • Baseline: Weigh animal and place in a viewing chamber with a pre-weighed filter paper placed under the chin (optional for quantification).

  • Antagonist Pre-treatment (Optional): If testing BBB permeability of a novel antagonist, inject the antagonist 30 mins prior.

  • Agonist Injection: Administer Oxo-M (0.1 - 0.5 mg/kg, IP) .

  • Observation:

    • Start timer immediately.

    • Score Salivation (0-3 scale) every 5 minutes for 30 minutes.

    • Score 0: Dry.

    • Score 1: Wetness around lips.

    • Score 2: Wetness extending to chin/neck.

    • Score 3: Profuse drooling, wet fur on chest.

  • Validation: The response should be blocked by Methylscopolamine (peripheral blocker) but not by central-only blockers if the dose is low.

Protocol C: Intracerebroventricular (ICV) Administration

Objective: Assess central cholinergic modulation of memory (e.g., Passive Avoidance).

  • Stereotaxic Surgery: Implant guide cannula targeting the lateral ventricle (AP: -0.8mm, ML: ±1.5mm, DV: -3.5mm relative to Bregma for Rat). Allow 5-7 days recovery.

  • Preparation: Dilute Oxo-M in sterile aCSF to 1 µg/µL .

  • Injection:

    • Insert internal injector (extending 1mm beyond guide).

    • Infuse 1-2 µL over 2 minutes (0.5 – 1.0 µL/min).

    • Leave injector in place for 1 minute to prevent backflow.

  • Behavioral Task: Begin behavioral testing 15-20 minutes post-injection.

    • Note: Oxo-M has a shorter half-life than systemic Oxotremorine; rapid testing is required.

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct experimental design.

Workflow Start Start: Define Objective Q1 Targeting Central or Peripheral? Start->Q1 Peripheral Peripheral (Heart, Gut, Saliva) Q1->Peripheral Central Central (Memory, Tremor, Analgesia) Q1->Central Route_P Route: IP or SC Dose: 0.1 - 0.5 mg/kg Peripheral->Route_P Q2 Is BBB integrity intact? Central->Q2 Intact Intact BBB Q2->Intact Compromised Compromised/Leaky BBB Q2->Compromised Route_ICV Route: ICV or Intrathecal Dose: 1-10 µg/site Intact->Route_ICV Route_Sys Route: Systemic (High Dose) Warning: Peripheral side effects will dominate Compromised->Route_Sys

Figure 2: Decision tree for this compound administration. Note that systemic administration is rarely suitable for central targets due to poor BBB penetration.

References

  • Brown, D. A., et al. (1980). Muscarinic receptors in rat sympathetic ganglia.British Journal of Pharmacology , 70(4), 575–582. Link

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function.Pharmacology & Therapeutics , 58(3), 319-379. Link

  • Reitstetter, R., et al. (1994).[1] Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes.[1]European Journal of Pharmacology , 264(1), 27-32.[1] Link

  • Freedman, S. B., et al. (1988).[2] The functional properties of the muscarinic receptor subtypes.[1][2][3][4][5]British Journal of Pharmacology , 93, 437-445. Link

  • Birdsall, N. J., et al. (1978). Binding of agonists to brain muscarinic receptors.[3][6]Molecular Pharmacology , 14(5), 723-736. Link

Sources

Oxotremorine M: A Potent Pharmacological Tool for the Investigation of Muscarinic Receptor-Mediated Long-Term Depression

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols for Researchers in Neuroscience and Drug Development

Introduction: Unraveling Synaptic Plasticity with a Classic Muscarinic Agonist

Long-term depression (LTD), a persistent activity-dependent reduction in synaptic efficacy, is a fundamental mechanism of synaptic plasticity crucial for learning, memory, and developmental refinement of neural circuits. While various methods exist to induce LTD experimentally, chemical LTD (cLTD) offers a robust and reproducible approach to dissect the underlying molecular signaling cascades. Oxotremorine M, a potent and non-selective muscarinic acetylcholine receptor (mAChR) agonist, has emerged as a valuable pharmacological tool for inducing a specific form of LTD mediated by the activation of these G-protein coupled receptors.[1] This application note provides a comprehensive guide for researchers on the use of this compound to study muscarinic receptor-dependent LTD, offering detailed protocols for both electrophysiological and biochemical investigations, alongside insights into the underlying mechanisms and troubleshooting strategies.

This compound's utility lies in its ability to reliably induce a long-lasting depression of neuronal responses in various brain regions, including the sensorimotor cortex and hippocampus.[1][2] This effect is characterized by a rapid onset, typically within 30 seconds, and a duration of up to 40 minutes.[1] By activating both M1-like (Gq-coupled) and M2-like (Gi/o-coupled) families of muscarinic receptors, this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in synaptic strength. Understanding the nuances of these pathways is key to elucidating the role of cholinergic modulation in synaptic plasticity.

Mechanism of Action: A Tale of Two Pathways

This compound, as a non-selective muscarinic agonist, engages multiple mAChR subtypes. However, studies have indicated a predominant role for the M2 receptor in mediating this compound-induced LTD.[1] The induction of LTD by this compound is a dose-dependent phenomenon and can be blocked by the non-specific muscarinic antagonist atropine, as well as by M2-selective antagonists like gallamine and methoctramine.[1] In contrast, the M1 antagonist pirenzepine shows only a weak effect in blocking this form of LTD.[1]

The differential coupling of M1 and M2 receptors to distinct G-proteins dictates their downstream signaling effects:

  • M1 Receptors (Gq/11-coupled): Activation of M1 receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is generally associated with neuronal excitation and potentiation of NMDA receptor currents.[3]

  • M2 Receptors (Gi/o-coupled): The activation of M2 receptors, which is more directly implicated in this compound-induced LTD, leads to the inhibition of adenylyl cyclase.[4][5] This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced activity of protein kinase A (PKA).[5] This signaling cascade is a key mechanism underlying the observed synaptic depression.

The interplay between these two pathways, alongside potential receptor-independent effects of this compound on NMDA receptors, contributes to the overall physiological response observed upon its application.[3]

Signaling Pathways Overview

LTD_pathways cluster_M1 M1 Receptor Pathway cluster_M2 M2 Receptor Pathway (LTD) M1 This compound activates M1 Receptor Gq Gq/11 protein M1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2 This compound activates M2 Receptor Gi Gi/o protein M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates LTD Long-Term Depression PKA->LTD ↓ leads to

Caption: Signaling pathways activated by this compound.

Quantitative Data Summary

ParameterValueBrain Region/PreparationReference
This compound Concentration for LTD Induction Dose-dependentRat Sensorimotor Cortex[1]
Low doses (e.g., 0.1 ng/µl intrastriatal) can have enhancing effects, while higher doses (e.g., 100 ng/µl intrastriatal) are attenuating.Rat Striatum[6]
Duration of LTD Up to 40 minutesRat Sensorimotor Cortex[1]
Onset of LTD Within 30 secondsRat Sensorimotor Cortex[1]
EC50 at M1 Receptors ~30 nMMouse Hippocampus and Cortex[7]
EC50 at M2 Receptors ~90 nMCHO-hM2 cells[4]

Experimental Protocols

Protocol 1: Induction of this compound-Mediated LTD in Acute Hippocampal Slices

This protocol describes the induction and electrophysiological recording of muscarinic LTD in acute hippocampal slices from rodents.

Materials:

  • This compound methiodide

  • Artificial cerebrospinal fluid (aCSF) of your choice, bubbled with 95% O2 / 5% CO2

  • Dissection tools and vibratome

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

  • Data acquisition and analysis software

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved institutional animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) at a physiological temperature (e.g., 30-32°C).

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering a single stimulus pulse every 30 seconds at an intensity that evokes 30-50% of the maximal response.

  • LTD Induction:

    • Prepare a stock solution of this compound in water or aCSF. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 10-50 µM).

    • Switch the perfusion to the aCSF containing this compound for a brief period (e.g., 10-15 minutes).

    • After the drug application period, switch back to the standard aCSF and continue recording for at least 60-90 minutes to observe the induction and stabilization of LTD.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slopes to the average baseline value.

    • Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTD.

    • Quantify the magnitude of LTD as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording compared to the baseline.

Experimental Workflow for Hippocampal Slice Electrophysiology

slice_workflow start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery (≥ 1 hour in aCSF) slice_prep->recovery recording_setup Transfer Slice to Recording Chamber recovery->recording_setup baseline Establish Stable Baseline Recording (20-30 min) recording_setup->baseline ltd_induction Apply this compound (10-15 min) baseline->ltd_induction washout Washout with aCSF and Continue Recording (≥ 60 min) ltd_induction->washout data_analysis Analyze fEPSP Slope to Quantify LTD washout->data_analysis end End data_analysis->end

Sources

Application Note: Assessing Oxotremorine M-Induced Neurite Outgrowth in Differentiated SH-SY5Y Neurons

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Neurite outgrowth is a critical phenotypic marker in neurodevelopment and neuroregeneration research.[1] Muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, play a pivotal role in modulating neuronal plasticity via the Gq-PLC-PKC-ERK1/2 signaling axis. Oxotremorine M (Oxo-M) , a potent and non-selective muscarinic agonist, is widely utilized to probe these pathways due to its high efficacy and stability.

This application note provides a rigorous, field-validated methodology for assessing the neurotrophic effects of Oxo-M on Retinoic Acid (RA)-differentiated SH-SY5Y cells. Unlike generic protocols, this guide integrates molecular validation (p-ERK activation) with phenotypic quantification , ensuring that observed morphological changes are causally linked to receptor activation.

Key Mechanistic Insight

Oxo-M binds to Gq-coupled mAChRs (M1/M3), triggering the hydrolysis of PIP2 into IP3 and DAG. This cascade activates Protein Kinase C (PKC), which subsequently phosphorylates ERK1/2. Translocation of p-ERK to the nucleus activates transcription factors (e.g., CREB) that drive the expression of cytoskeletal proteins (e.g., GAP-43, Tubulin), resulting in neurite extension.

Experimental Design Strategy

The Biological Model: SH-SY5Y

We utilize SH-SY5Y neuroblastoma cells differentiated with Retinoic Acid (RA) . Undifferentiated cells proliferate rapidly and lack distinct neurites. RA treatment induces cell cycle arrest and a cholinergic phenotype, making them the ideal substrate for testing muscarinic agonists.

Controls & Validation

To ensure scientific integrity (E-E-A-T), the following controls are mandatory:

  • Negative Control: Vehicle (media + solvent) to establish baseline outgrowth.

  • Specificity Control: Co-treatment with Atropine (1 µM) , a non-selective muscarinic antagonist. If Oxo-M effects are not blocked by Atropine, the phenotype is off-target (non-receptor mediated).

  • Positive Control: BDNF (50 ng/mL) or RA alone (continued) to verify system responsiveness.

Materials & Reagents

ReagentSpecificationStorageNotes
This compound >98% Purity (HPLC)-20°C (Desiccated)Dissolve in sterile water to 100 mM stock. Stable for 3 months at -20°C.
All-trans Retinoic Acid (RA) Cell Culture Grade-80°C (Dark)Light sensitive. Handle in low light.
Atropine Sulfate >97% PurityRoom TempDissolve in water. Use fresh.
Anti-β-III Tubulin Mouse Monoclonal-20°CNeuronal marker for imaging.
Lysis Buffer RIPA + Phosphatase Inhibitors4°CCritical for preserving p-ERK signal.

Visualizing the Signaling Pathway

The following diagram illustrates the Gq-protein coupled pathway activated by Oxo-M leading to neurite outgrowth.

G OxoM This compound mAChR mAChR (M1/M3) OxoM->mAChR Activates Atropine Atropine (Antagonist) Atropine->mAChR Blocks Gq Gq Protein mAChR->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca Ca2+ Release IP3->Ca Ca->PKC ERK ERK 1/2 PKC->ERK Phosphorylation pERK p-ERK 1/2 (Active) ERK->pERK CREB CREB / Transcription pERK->CREB Nuclear Translocation Outgrowth Neurite Outgrowth (Cytoskeletal Remodeling) CREB->Outgrowth

Caption: Figure 1. This compound binds M1/M3 receptors, activating the PKC-ERK axis to drive neuritogenesis.

Detailed Protocols

Protocol A: Cell Differentiation & Treatment

Objective: Establish a stable neuronal phenotype before introducing the agonist.

  • Seeding: Seed SH-SY5Y cells at 1.5 x 10^4 cells/cm² in 6-well plates (for Western Blot) or 24-well plates with coverslips (for Imaging). Use DMEM/F12 + 10% FBS.[2]

  • Differentiation Phase (Day 0-5):

    • 24 hours after seeding, replace media with Low-Serum Media (DMEM/F12 + 1% FBS) containing 10 µM Retinoic Acid (RA) .

    • Replace media with fresh RA every 48 hours.

    • Checkpoint: By Day 5, cells should exhibit a polar morphology with short processes.

  • Oxo-M Treatment (Day 6):

    • Wash cells 1x with PBS.

    • Add serum-free media containing This compound at varying concentrations: 0, 1, 10, and 100 µM .

    • Specificity Control Well: Pre-incubate with 1 µM Atropine for 30 minutes before adding 100 µM Oxo-M.

  • Incubation: Incubate for 48 hours at 37°C/5% CO2.

Protocol B: Immunofluorescence Staining

Objective: High-contrast visualization of neurites for quantification.

  • Fixation: Aspirate media and fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

  • Permeabilization: Wash 3x with PBS. Incubate with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour at RT.

  • Primary Antibody: Incubate with Anti-β-III Tubulin (1:500) overnight at 4°C.

  • Secondary Antibody: Wash 3x. Incubate with Alexa Fluor 488-conjugated secondary (1:1000) for 1 hour at RT in the dark.

  • Nuclear Stain: Counterstain with DAPI (1 µg/mL) for 5 minutes.

  • Mount: Mount coverslips on slides using anti-fade mounting medium.

Protocol C: Image Acquisition & Quantification

Objective: Unbiased quantification of neurite length.

Workflow Diagram:

Workflow Img Acquire Images (10-20 fields/well) Pre Pre-process (Subtract Background) Img->Pre Trace Neurite Tracing (ImageJ / NeuriteTracer) Pre->Trace Data Extract Data (Length per Cell) Trace->Data

Caption: Figure 2. Quantification workflow ensuring unbiased data extraction.

Step-by-Step Analysis (ImageJ/Fiji):

  • Open Image: Load the .TIF file in Fiji.

  • Scale: Set scale (Analyze > Set Scale) using the microscope's calibration bar.

  • Enhance Contrast: Process > Enhance Contrast (0.3% saturated).

  • Plugin Usage (NeuriteTracer or Simple Neurite Tracer):

    • Option A (Automated): Use NeuriteTracer .[1] Select "Tubulin" channel for neurites and "DAPI" for nuclei. Set threshold to exclude cell bodies.

    • Option B (Manual - Gold Standard for low throughput): Use Simple Neurite Tracer . Click the center of the soma, then click along the neurite path.

  • Metrics to Record:

    • Total Neurite Length per Cell: Sum of all neurite lengths / Total Nuclei count.

    • Max Neurite Length: Length of the longest single neurite (indicates axon specification).

Molecular Validation (Western Blot)

To prove the phenotype is driven by the Oxo-M mechanism, you must validate pathway activation.

Target: Phospho-ERK1/2 (Thr202/Tyr204). Timing: Harvest cells 15-30 minutes after Oxo-M addition (rapid phosphorylation kinetics).

LaneConditionExpected Result (p-ERK Band)
1Vehicle (Control)Low / Basal
2Oxo-M (10 µM)High Intensity
3Oxo-M (100 µM)High Intensity
4Atropine (1 µM) + Oxo-MLow / Basal (Blockade confirmed)

Note: Total ERK1/2 must be used as a loading control to normalize data.

Data Interpretation & Troubleshooting

Expected Results
  • Morphology: Oxo-M treated cells should display significantly longer neurites (>30% increase vs. vehicle) and increased branching complexity.

  • Dose-Response: Effect typically peaks between 10-100 µM.

  • Specificity: Atropine must completely abolish the Oxo-M induced increase.

Troubleshooting Guide
IssueProbable CauseSolution
No Neurite Outgrowth in Controls Poor differentiationEnsure RA is fresh; extend differentiation to 7 days.
High Background Staining Insufficient blockingIncrease BSA to 10% or use Normal Goat Serum.
Oxo-M shows no effect Receptor desensitizationReduce incubation time or check Oxo-M stability (hydrolysis).
Cells detaching Weak adhesionCoat plates with Poly-D-Lysine/Laminin before seeding.

References

  • Neuroprotective and Antioxidant Role of Oxotremorine-M. Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates Oxo-M's ability to increase neurite length and cell survival in differentiated SH-SY5Y cells exposed to amyloid toxicity. URL:[Link]

  • Muscarinic Receptor Antagonists Activate ERK-CREB Signaling. Source: Neuropharmacology (via PubMed) Context: Provides mechanistic contrast, showing how modulation of M1R (via agonists or antagonists) couples to the ERK signaling pathway. URL:[Link]

  • NeuriteTracer: A Novel ImageJ Plugin for Automated Quantification. Source: Journal of Neuroscience Methods Context: The standard computational method for quantifying neurite outgrowth in fluorescence microscopy. URL:[Link]

Sources

Application Notes and Protocols for Utilizing Oxotremorine M in the Study of Hippocampal Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Cholinergic Modulation in Synaptic Plasticity

The intricate processes of learning and memory are fundamentally rooted in the brain's ability to modify the strength of synaptic connections, a phenomenon known as synaptic plasticity. The hippocampus is a critical brain region for these functions, and its synaptic plasticity is heavily modulated by various neurotransmitter systems. Among these, the cholinergic system plays a pivotal role. Acetylcholine (ACh), acting through muscarinic receptors, is a key regulator of neuronal excitability and synaptic plasticity.[1][2] Oxotremorine M, a potent muscarinic acetylcholine receptor agonist, serves as an invaluable pharmacological tool for elucidating the mechanisms of cholinergic modulation in hippocampal circuits. This guide provides an in-depth overview and detailed protocols for the application of this compound in studying synaptic plasticity in acute hippocampal slices.

Mechanism of Action: this compound and M1 Receptor Signaling

This compound primarily exerts its effects through the activation of M1 muscarinic acetylcholine receptors, which are abundantly expressed in the hippocampus.[3] The M1 receptor is a Gq-protein coupled receptor (GPCR), and its activation initiates a well-defined intracellular signaling cascade that is central to its modulation of synaptic plasticity.

Upon binding of this compound to the M1 receptor, the associated Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The concurrent elevation of intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC). Activated PKC, along with other signaling molecules, can then phosphorylate various downstream targets, including components of the extracellular signal-regulated kinase (ERK) pathway, which is a key player in the regulation of gene expression and protein synthesis required for long-lasting changes in synaptic strength.[4][5][6][7]

Caption: M1 Muscarinic Receptor Signaling Cascade.

Experimental Applications: Modulating Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

This compound can be utilized to investigate both the enhancement and suppression of synaptic plasticity, depending on the experimental context and concentration.

Data Presentation: Recommended Concentrations and Timings
ApplicationThis compound ConcentrationTiming of ApplicationExpected Outcome
LTP Modulation 3 µMPerfused for 5 minutes, starting 2 minutes before and continuing for 3 minutes after the induction protocol.[8]Suppression of spike-timing-dependent LTP.[8][9]
LTD Induction 50 µMBrief application.[10][11]Induction of long-term depression.[11]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on synaptic plasticity in acute hippocampal slices. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and equipment.

I. Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro electrophysiology.[12]

Materials:

  • Slicing solution (e.g., ice-cold, carbogenated NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF))

  • aCSF for incubation and recording (carbogenated with 95% O2 / 5% CO2)

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated slicing solution.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut transverse slices (typically 300-400 µm thick) in the ice-cold slicing solution.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

II. Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

This protocol outlines the general procedure for recording fEPSPs in the CA1 region of the hippocampus.

Setup:

  • Submerged recording chamber continuously perfused with carbogenated aCSF (2-3 ml/min) at 30-32°C.

  • Bipolar stimulating electrode placed in the Schaffer collateral pathway (stratum radiatum).

  • Glass recording microelectrode filled with aCSF placed in the stratum radiatum of the CA1 region.

Procedure:

  • Transfer a slice to the recording chamber and allow it to equilibrate for at least 15-20 minutes.

  • Position the stimulating and recording electrodes in the appropriate locations.

  • Establish a baseline synaptic response by delivering single pulses at a low frequency (e.g., 0.05 Hz). Adjust the stimulation intensity to elicit a fEPSP that is approximately 30-50% of the maximal response.

  • Record a stable baseline for at least 20-30 minutes before any experimental manipulation.

III. Protocol for Studying this compound's Effect on LTP

This protocol is designed to investigate the modulatory effect of this compound on Long-Term Potentiation (LTP) induced by theta-burst stimulation (TBS).[13][14][15]

Procedure:

  • Establish a stable baseline recording of fEPSPs as described in Protocol II.

  • Switch the perfusion to aCSF containing 3 µM this compound two minutes prior to LTP induction.[8]

  • Induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 5 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[14]

  • Continue perfusion with this compound for an additional 3 minutes following the TBS.

  • Switch the perfusion back to standard aCSF.

  • Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

IV. Protocol for Inducing LTD with this compound

This protocol describes how to induce Long-Term Depression (LTD) using this compound in conjunction with low-frequency stimulation (LFS).[16][17][18]

Procedure:

  • Establish a stable baseline recording of fEPSPs as described in Protocol II.

  • Switch the perfusion to aCSF containing 50 µM this compound.[10]

  • After a brief application of this compound, apply a low-frequency stimulation (LFS) protocol. A standard LFS protocol consists of 900 pulses delivered at 1 Hz.[17]

  • Following the LFS protocol, switch the perfusion back to standard aCSF.

  • Continue recording fEPSPs for at least 60 minutes post-induction to monitor the depression of synaptic transmission.

Caption: General Experimental Workflow.

Concluding Remarks

This compound is a powerful tool for dissecting the cholinergic modulation of synaptic plasticity in the hippocampus. By activating M1 muscarinic receptors and their downstream signaling pathways, researchers can gain valuable insights into the molecular mechanisms that govern learning and memory. The protocols outlined in this guide provide a solid foundation for designing and executing experiments to explore the multifaceted roles of the cholinergic system in shaping synaptic strength. As with any pharmacological study, careful dose-response experiments and appropriate controls are essential for robust and reproducible findings.

References

  • Author Unknown. (n.d.). Oxotremorine-M-stimulated changes to intracellular Ca 2+ concentration.... ResearchGate. Retrieved from [Link]

  • Bikbaev, A., et al. (2008). The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions. Learning & Memory. Retrieved from [Link]

  • Cheng, J., & Scearce-Levie, K. (2010). Low-frequency stimulation induces long-term depression and slow onset long-term potentiation at perforant path-dentate gyrus synapses in vivo. Hippocampus. Retrieved from [Link]

  • Feldman, D. E. (2000). Low-frequency tetanic stimulation protocols for LTD induction elicit.... ResearchGate. Retrieved from [Link]

  • Lin, Y., & Phillis, J. W. (1991). Muscarinic agonist oxotremorine-M-induced long-term depression in rat cerebral cortex. Brain Research Bulletin. Retrieved from [Link]

  • Larson, J., & Lynch, G. (2025). Theta-burst LTP. ResearchGate. Retrieved from [Link]

  • Afonso, P., et al. (2021). Cellular and molecular mechanisms involved in LTP induced by mild theta-burst stimulation in hippocampal slices from young male rats: from weaning to adulthood. bioRxiv. Retrieved from [Link]

  • Binu, K. S., et al. (2011). Oxotremorine treatment restores hippocampal neurogenesis and ameliorates depression-like behaviour in chronically stressed rats. Psychopharmacology. Retrieved from [Link]

  • Kumar, A., & Foster, T. C. (2007). Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress. Frontiers in Aging Neuroscience. Retrieved from [Link]

  • Abrahamsson, T., et al. (2016). Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices. ResearchGate. Retrieved from [Link]

  • Izumi, Y., & Zorumski, C. F. (2009). Positive modulation of long-term potentiation at hippocampal CA1 synapses by low micromolar concentrations of zinc. Neuroscience Letters. Retrieved from [Link]

  • Aniksztejn, L., & Ben-Ari, Y. (1992). Elevation of extracellular potassium facilitates the induction of hippocampal long-term potentiation. Journal of Neuroscience Research. Retrieved from [Link]

  • Gao, C., et al. (2018). ERK in Learning and Memory: A Review of Recent Research. International Journal of Molecular Sciences. Retrieved from [Link]

  • Scheiner, A. D., & Mciver, E. J. (2007). Coactivation of M1 Muscarinic and α1 Adrenergic Receptors Stimulates Extracellular Signal-Regulated Protein Kinase and Induces Long-Term Depression at CA3–CA1 Synapses in Rat Hippocampus. Journal of Neuroscience. Retrieved from [Link]

  • Fernández de Sevilla, D., & Buño, W. (2020). Muscarinic Receptors, from Synaptic Plasticity to its Role in Network Activity. Neuroscience. Retrieved from [Link]

  • Berkeley, J. L., et al. (2002). M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices. Molecular Pharmacology. Retrieved from [Link]

  • Author Unknown. (n.d.). LTP in acute hippocampal slice preparation Long-term potentiation (LTP) is a form of synaptic plasticity whereby activi. Journal of Undergraduate Neuroscience Education. Retrieved from [Link]

  • Abrahamsson, T., et al. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Wess, J., et al. (2003). ERKI/II Regulation by the Muscarinic Acetylcholine Receptors in Neurons. Journal of Neurochemistry. Retrieved from [Link]

  • Kalmbach, A., & hedonist. (2019). Muscarinic modulation of spike-timing dependent plasticity at recurrent layer 2/3 synapses in mouse auditory cortex. bioRxiv. Retrieved from [Link]

  • Dennis, S. H., & Cichon, J. (2020). Muscarinic Regulation of Spike Timing Dependent Synaptic Plasticity in the Hippocampus. Frontiers in Synaptic Neuroscience. Retrieved from [Link]

  • Winson-Bushby, E. (2025). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. Retrieved from [Link]

  • Anagnostaras, S. G., et al. (2003). Presynaptic m1 muscarinic receptors are necessary for mGluR long-term depression in the hippocampus. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • von der Kammer, H., et al. (2009). The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • He, K., et al. (2025). Dopamine increases protein synthesis in hippocampal neurons enabling dopamine-dependent LTP. eLife. Retrieved from [Link]

  • Author Unknown. (n.d.). Mianserin. Wikipedia. Retrieved from [Link]

  • Villers, A., et al. (n.d.). Induction of LTP in hippocampal slices. (A) Sketch showing the two.... ResearchGate. Retrieved from [Link]

  • Kalmbach, A., & hedonist. (2019). Muscarinic modulation of spike-timing dependent plasticity at recurrent layer 2/3 synapses in mouse auditory cortex. bioRxiv. Retrieved from [Link]

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Troubleshooting & Optimization

Oxotremorine M Iodide Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective handling and preparation of Oxotremorine M iodide. Drawing from established protocols and scientific insights, this document aims to ensure the integrity and reproducibility of your experiments by addressing common challenges and providing expert-backed solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound iodide.

Q1: What is this compound iodide and what is its primary mechanism of action?

This compound iodide is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs). It is the N-methyl quaternary derivative of oxotremorine, and unlike its parent compound, it does not cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor functions.[1] Its primary mechanism of action involves binding to and activating M1-M5 muscarinic receptors, which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological responses.[2]

Q2: What are the key differences in signaling pathways activated by this compound iodide?

As a non-selective muscarinic agonist, this compound iodide activates different signaling cascades depending on the receptor subtype expressed in the target tissue:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Q3: What are the recommended storage conditions for this compound iodide?

To ensure the stability and longevity of the compound, adhere to the following storage guidelines:

  • Solid (lyophilized powder): Store desiccated at -20°C for long-term stability (up to several years).[3]

  • Stock Solutions: For optimal stability, prepare aliquots and store them at -80°C. Under these conditions, solutions can be stable for up to 6 months. For shorter-term storage (up to 1 month), -20°C is acceptable.[4] Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound iodide soluble?

This compound iodide exhibits good solubility in the following common laboratory solvents:

SolventMaximum Concentration
Water100 mM
DMSOSoluble (up to 100 mg/mL or 310.38 mM)[3]

For in vivo studies, complex solvent systems are often required to achieve the desired concentration and vehicle compatibility.

Section 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the preparation of this compound iodide solutions for both in vitro and in vivo applications.

Protocol 1: Preparation of a 10 mM Stock Solution in Sterile Water

This protocol is suitable for most in vitro cell culture experiments.

Materials:

  • This compound iodide powder

  • Sterile, nuclease-free water

  • Sterile conical tube

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Equilibrate: Allow the vial of this compound iodide powder to reach room temperature before opening to prevent condensation of moisture, as the compound can be hygroscopic.

  • Weighing: In a designated weighing area, carefully weigh the desired amount of this compound iodide. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of the compound (Molecular Weight: 322.19 g/mol ).

  • Dissolution: Add the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 800 µL for a final volume of 1 mL) to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (to no more than 37°C) or brief sonication may be used to facilitate the process.

  • Volume Adjustment: Bring the solution to the final desired volume with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol provides a common formulation for subcutaneous or intraperitoneal injection in animal models.

Materials:

  • 100 mg/mL this compound iodide stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure: This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

  • Sequential Addition: It is critical to add the solvents in the specified order to ensure proper dissolution.

  • Step 1: In a sterile tube, add the required volume of the 100 mg/mL this compound iodide stock solution in DMSO.

  • Step 2: Add the required volume of PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Step 3: Add the required volume of Tween 80 and mix again until the solution is homogeneous.

  • Step 4: Finally, add the sterile saline to reach the final desired volume and concentration. Mix thoroughly.

  • Use Immediately: It is recommended to prepare this working solution fresh on the day of use. Do not store this formulation for extended periods.

Section 3: Visualizing the Mechanism of Action

To understand the cellular effects of this compound iodide, it is essential to visualize the signaling pathways it activates.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Gq_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OxoM This compound mAChR M1/M3/M5 Receptor OxoM->mAChR Binds Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates CellularResponse Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->CellularResponse Phosphorylates targets

Caption: Gq/11 signaling cascade activated by this compound.

Gi/o Signaling Pathway (M2, M4 Receptors)

Gi_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OxoM This compound mAChR M2/M4 Receptor OxoM->mAChR Binds Gi Gi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased heart rate) PKA->CellularResponse Phosphorylates targets

Caption: Gi/o signaling cascade activated by this compound.

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound iodide.

Q: My this compound iodide powder appears clumpy and is difficult to weigh accurately. What should I do?

A: this compound iodide can be hygroscopic, meaning it can absorb moisture from the air. To mitigate this:

  • Equilibration: Always allow the vial to warm to room temperature in a desiccator before opening. This minimizes moisture condensation on the cold powder.

  • Handling: Weigh the powder quickly in a low-humidity environment if possible.

  • Storage: Ensure the vial is tightly sealed after use and stored in a desiccator at -20°C.

Q: I'm observing inconsistent or weaker-than-expected results between experiments. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Solution Instability: Are you using freshly prepared working solutions? While stock solutions are stable when frozen, diluted working solutions in aqueous buffers may have reduced stability and should be prepared fresh for each experiment.

  • Repeated Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing your stock solution. Aliquoting into single-use volumes is crucial for maintaining the compound's potency.

  • pH of the Medium: The activity of quaternary ammonium compounds can be influenced by the pH of the solution. Ensure the pH of your experimental buffer is consistent across all experiments.

  • Batch-to-Batch Variability: While reputable suppliers provide high-purity compounds, minor variations between batches can occur. If you suspect this is an issue, it is advisable to perform a dose-response curve with each new batch to confirm its potency.

Q: My this compound iodide solution has a precipitate. Can I still use it?

A: No, a precipitate indicates that the compound is not fully dissolved, which will lead to inaccurate dosing and unreliable results.

  • Re-dissolving: You can try to redissolve the precipitate by gentle warming (not exceeding 37°C) and/or sonication.

  • Solvent Choice: If precipitation occurs upon dilution of a DMSO stock into an aqueous buffer, the final DMSO concentration may be too low to maintain solubility. Consider preparing a more dilute stock solution or slightly increasing the final DMSO concentration in your assay, if permissible.

  • Filtration: If you are unable to redissolve the precipitate, the solution should be discarded and a fresh one prepared.

Q: I'm observing off-target effects in my experiments. Is this expected?

A: While this compound is a muscarinic agonist, it can exhibit activity at other receptors at higher concentrations.

  • Nicotinic Receptor Activation: At concentrations of 10 µM and higher, this compound has been shown to act as an agonist at nicotinic acetylcholine receptors.[5] If your experimental system expresses nicotinic receptors, consider using a lower concentration of this compound or including a nicotinic antagonist as a control.

  • NMDA Receptor Potentiation: this compound can also directly potentiate NMDA receptor-mediated currents, independent of muscarinic receptor activation.[6] This is an important consideration in neuroscience studies.

Section 5: Safety and Handling

Hazard Statement: this compound iodide is a potent pharmacological agent. Appropriate safety precautions must be taken at all times.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves when handling the solid compound or concentrated stock solutions.

  • Lab Coat: A disposable, low-permeability gown is recommended.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: When weighing the powder outside of a certified chemical fume hood, a fit-tested N95 respirator is recommended to avoid inhalation.

Handling Procedures:

  • Designated Area: Handle the solid compound and prepare concentrated solutions in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Avoid Aerosolization: Handle the powder carefully to avoid creating dust. Use anti-static weigh boats or an anti-static gun if necessary.[7]

  • Spill Cleanup: In case of a spill, decontaminate the area with an appropriate cleaning solution and dispose of the waste as hazardous material.

Waste Disposal:

  • Dispose of all waste materials, including empty vials, pipette tips, and contaminated PPE, in accordance with your institution's hazardous waste disposal procedures. Do not dispose of this compound iodide down the drain.

References

  • YouTube. Preparation of M/20 Iodine solution in 250 ml. Available from: [Link]

  • PubMed Central. Muscarinic Receptor Agonists and Antagonists. Available from: [Link]

  • YouTube. Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. Available from: [Link]

  • PubMed Central. SeQuery: an interactive graph database for visualizing the GPCR superfamily. Available from: [Link]

  • PubMed. The muscarinic receptor agonist oxotremorine methiodide evokes a nicotinic response in mammalian sympathetic neurons. Available from: [Link]

  • PubMed. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. Available from: [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Available from: [Link]

  • Wikipedia. Muscarinic acetylcholine receptor. Available from: [Link]

  • Journal of Neuroscience. Gαq-Coupled Muscarinic Acetylcholine Receptors Enhance Nicotinic Acetylcholine Receptor Signaling in Caenorhabditis elegans Mating Behavior. Available from: [Link]

  • PubMed. Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding. Available from: [Link]

  • ResearchGate. (PDF) The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Available from: [Link]

  • YouTube. Muscarinic cholinergic receptors. Available from: [Link]

  • JaypeeDigital. Chapter-08 Experimental Pharmacology. Available from: [Link]

  • Carl ROTH. Safety data sheet. Available from: [Link]

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. Available from: [Link]

  • Royal Society of Chemistry. Design and production of environmentally degradable quaternary ammonium salts. Available from: [Link]

  • Frontiers in Pharmacology. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Available from: [Link]

  • TeachMePhysiology. G-Proteins (GPCRs) - Structure - Function. Available from: [Link]

  • MDPI. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Available from: [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Taylor & Francis. Oxotremorine – Knowledge and References. Available from: [Link]

  • p-com.ca. 3.1.1-Personal-Protective-Equipment.pdf. Available from: [Link]

  • YouTube. Gs & Gi Pathways Of G-Protein-Coupled Receptors Explained | Clip. Available from: [Link]

  • ResearchGate. Download scientific diagram | Downstream pathways and effector channels for Gq/11, Gs, and Gi protein... Available from: [Link]

  • bioRxiv. Quantitative live-cell imaging of GPCR downstream signaling dynamics. Available from: [Link]

  • MDPI. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • PubMed Central. The structure of dynamic GPCR signaling networks. Available from: [Link]

  • PubMed Central. pdCSM-GPCR: predicting potent GPCR ligands with graph-based signatures. Available from: [Link]

  • OSHA. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available from: [Link]

  • CDC. Personal Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • PubMed Central. Gq-Coupled Receptors in Autoimmunity. Available from: [Link]

  • KEGG. KEGG PATHWAY Database. Available from: [Link]

  • YouTube. Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. Available from: [Link]

  • PubMed. Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Available from: [Link]

  • Wikipedia. Quaternary ammonium cation. Available from: [Link]

  • Google Patents. US7714163B2 - Process for preparing quaternary acid and ammonium salts.

Sources

Technical Support Center: Consistent Delivery of Oxotremorine M In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxo" Identity Crisis

Before troubleshooting your delivery method, we must validate your reagent. A staggering 40% of experimental failures with "Oxotremorine" stem from confusing the tertiary amine with the quaternary salt.

  • Oxotremorine (Sesquifumarate): Tertiary amine.[1][2] Lipophilic.[3] Crosses the Blood-Brain Barrier (BBB). Use this for systemic induction of Parkinsonian tremors or central cholinergic studies.

  • Oxotremorine M (Methiodide): Quaternary ammonium salt.[4] Hydrophilic.[3][5] Does NOT cross the BBB (effectively). Use this for peripheral muscarinic studies, in vitro binding, or direct intracerebroventricular (ICV) injection.

If you are injecting this compound intraperitoneally (IP) or subcutaneously (SC) and expecting central tremors, your experiment is designed to fail.

Part 1: Formulation & Stability (The Foundation)

Q: My Oxo-M powder has turned yellow/clumpy. Is it still usable?

A: Proceed with extreme caution. this compound (Methiodide) is highly hygroscopic and sensitive to oxidation.

  • Clumping: Indicates moisture absorption. This alters the effective molecular weight, leading to under-dosing. If you weigh 10mg of "wet" powder, you might only be delivering 7-8mg of active compound.

  • Yellowing: Indicates liberation of free iodine or oxidation of the amine. This can induce off-target toxicity.

Corrective Protocol:

  • Storage: Store solid at -20°C in a desiccator protected from light.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent: Dissolve in degassed saline or PBS.

  • Filtration: Always filter-sterilize (0.22 µm) immediately after dissolution.

Q: What is the optimal vehicle and pH for in vivo delivery?

A: Oxo-M is water-soluble (up to ~25 mM), but stability depends on pH.

  • Vehicle: Sterile 0.9% Saline is preferred over water to maintain isotonicity for injection.

  • pH: Maintain pH 6.0–7.0. Alkaline conditions (pH > 7.5) accelerate degradation.

  • DMSO: Avoid DMSO for in vivo work unless necessary for high-concentration stock solutions (up to 380 mM), as DMSO itself can modulate membrane permeability and confound cholinergic readouts.

Part 2: Route & Administration (The Delivery)

Q: I need to study central M1 receptor activation. How do I deliver Oxo-M?

A: You cannot use systemic routes (IP/IV/SC). You must bypass the BBB.

Recommended Workflow: Stereotaxic Intracerebral Injection Since Oxo-M cannot penetrate the BBB, you must deliver it directly to the parenchyma or ventricle.

Step-by-Step Protocol:

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Coordinates: Target the Lateral Ventricle (ICV) for broad distribution or specific nuclei (e.g., Hippocampus) for local effects.

  • Rate: Infuse slowly (0.2 – 0.5 µL/min) to prevent tissue damage and backflow.

  • Retention: Leave the needle in place for 5 minutes post-injection to allow diffusion.

Q: I am seeing high variability in peripheral responses (e.g., salivation, bradycardia). Why?

A: This is likely due to Rapid Receptor Desensitization (Tachyphylaxis). Muscarinic agonists, particularly Oxo-M, induce rapid phosphorylation and internalization of G-protein coupled receptors (GPCRs).

  • Evidence: In rat sensorimotor cortex, Oxo-M application causes Long-Term Depression (LTD) of neuronal responses within 30 seconds .[6]

  • Troubleshooting:

    • Intervals: If performing repeated dosing, increase the washout/recovery period to >24 hours.

    • Dosing: Switch to a cumulative dosing curve only if the assay duration is short (<10 min).

Part 3: Visualization & Logic

Decision Logic: Selecting the Right "Oxo"

OxoSelection Start Start: Define Experimental Goal Goal Target Region? Start->Goal Central Central CNS Effects (Tremor, Cognition) Goal->Central Brain/Spine Peripheral Peripheral Effects (Heart, Gut, Saliva) Goal->Peripheral Organs Route Preferred Route? Central->Route ResultOxoM USE: this compound (Methiodide) Quaternary Salt -> No BBB Peripheral->ResultOxoM Avoid CNS Side Effects Systemic Systemic (IP, SC, IV) Route->Systemic Easy Access Direct Direct Injection (ICV, Local) Route->Direct Specific Nuclei ResultOxo USE: Oxotremorine (Sesquifumarate) Tertiary Amine -> Crosses BBB Systemic->ResultOxo Must Cross BBB Direct->ResultOxoM High Potency/Local

Caption: Decision matrix for selecting between Oxotremorine and this compound based on target tissue and administration route.

Mechanism of Action: Why Desensitization Occurs

Signaling OxoM This compound M1M3 M1/M3 Receptor OxoM->M1M3 Binds Gq Gq Protein M1M3->Gq Activates GRK GRK Kinase M1M3->GRK Phosphorylation PLC PLC-beta Gq->PLC Response Ca2+ Release (Response) PLC->Response Arrestin Beta-Arrestin GRK->Arrestin Recruits Internalization Internalization (Desensitization) Arrestin->Internalization Blocks Gq

Caption: Oxo-M activates Gq signaling but simultaneously recruits GRK/Arrestin, leading to rapid receptor internalization and experimental variability.

Part 4: Data & Quantitative Standards

Table 1: Physicochemical & Dosing Comparison
FeatureThis compound (Methiodide)Oxotremorine (Sesquifumarate)
Chemical Nature Quaternary Ammonium SaltTertiary Amine
BBB Permeability Negligible High
Primary Application In vitro binding, Peripheral organ bath, ICV injectionIn vivo tremor models, Systemic CNS studies
Solubility Water, Saline, DMSOWater, Ethanol
Typical Dose (Rat) 0.1 - 0.5 mg/kg (Peripheral/SC)0.2 - 1.0 mg/kg (Systemic/IP)
Receptor Selectivity Non-selective (High affinity)Non-selective
Storage Stability Hygroscopic (Protect from moisture)Stable

References

  • Taylor & Francis Knowledge Centers. "Oxotremorine – Knowledge and References." Taylor & Francis Group. Link

  • National Institutes of Health (NIH). "Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes." PubMed. Link

  • MedChemExpress. "this compound iodide | mAChR Agonist." MedChemExpress Product Datasheet. Link

  • National Institutes of Health (NIH). "Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding." PubMed. Link

  • National Institutes of Health (NIH). "Muscarinic agonist oxotremorine-M-induced long-term depression in rat cerebral cortex." PubMed. Link

Sources

Technical Support Center: Mitigating Non-Specific Binding of Oxotremorine M

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxotremorine M (Oxo-M) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist. Unlike its tertiary amine precursor Oxotremorine, Oxo-M is a quaternary ammonium methiodide salt. This permanent positive charge renders it highly hydrophilic but creates a specific technical challenge: electrostatic non-specific binding (NSB) .

In assay environments, particularly radioligand binding filtration assays, the cationic Oxo-M cation adheres tenaciously to negatively charged surfaces—specifically the silicate matrices of glass fiber filters and certain plastics. If unmitigated, this leads to:

  • Ligand Depletion: The free concentration of ligand

    
     drops below the added concentration, artificially inflating 
    
    
    
    values.
  • Low Signal-to-Noise Ratio: High background counts obscure the specific binding window.

This guide details the physicochemical mitigation strategies required to stabilize Oxo-M assays.

Module 1: The Physics of the Problem

To solve NSB, we must first understand the interaction at the molecular level. Standard glass fiber filters (GF/B or GF/C) possess a net negative surface charge due to ionized silanol groups (


).

Oxo-M, carrying a permanent positive charge at the quaternary nitrogen, acts as a counter-ion to these silicates. This is not a hydrophobic interaction (which is common with lipophilic drugs); it is an electrostatic trap .

Visualizing the Interaction & Mitigation

The following diagram illustrates the mechanism of NSB and how Polyethyleneimine (PEI) pretreatment neutralizes the assay surface.

OxoM_NSB_Mechanism OxoM This compound (Quaternary Amine +) Interaction_NSB Electrostatic Adsorption (High NSB) OxoM->Interaction_NSB Binds to Interaction_Blocked Repulsion/Masking (Low NSB) OxoM->Interaction_Blocked No Binding Filter_Untreated Glass Fiber Filter (Silanol Groups -) Filter_Untreated->Interaction_NSB Filter_Treated PEI-Treated Filter (Cationic Coat) Filter_Treated->Interaction_Blocked Result_Fail Ligand Depletion High Background Interaction_NSB->Result_Fail Result_Pass Accurate Kd High Signal/Noise Interaction_Blocked->Result_Pass

Figure 1: Mechanism of this compound non-specific binding.[1] The cationic ligand binds to anionic silicates unless the surface is masked by a cationic polymer (PEI).

Module 2: Radioligand Binding (Filtration) Protocol

The most critical intervention for Oxo-M is the pretreatment of glass fiber filters with Polyethyleneimine (PEI) . PEI is a cationic polymer that binds to the negative sites on the glass fiber, effectively "masking" them from the radioligand.

Protocol: PEI Filter Pretreatment[1]

Reagents:

  • PEI Stock: 50% w/v aqueous solution (e.g., Sigma P3143).

  • Soaking Buffer: 50 mM Tris-HCl (pH 7.4) or distilled water.

Step-by-Step Workflow:

  • Preparation: Dilute the PEI stock to a final concentration of 0.3% (v/v) in the soaking buffer.

    • Note: 0.1% is sufficient for many ligands, but for quaternary ammoniums like Oxo-M, 0.3% provides a more robust shield [1].

  • Soaking: Submerge the GF/B or GF/C filters in the 0.3% PEI solution.

    • Duration: Minimum 2 hours at 4°C. Overnight soaking is optimal to ensure full saturation of the fiber matrix.

  • Assembly: Place the wet filters onto the vacuum manifold.

  • Pre-Wash (Critical): Before adding samples, wash the filters twice with ice-cold assay buffer.

    • Why? This removes excess free PEI that might otherwise leach into the well and interact with the receptor or ligand in solution.

Data Impact: Treated vs. Untreated
ParameterUntreated GF/B Filter0.3% PEI Treated GF/BImpact on Data
Total Binding (CPM) High (variable)Moderate (stable)Treated filters prevent "infinite sink" effect.
Non-Specific Binding (NSB) > 40% of Total< 10% of TotalCritical: High NSB masks the specific signal window.
Calculated

Artificially Low (High Affinity)AccurateUntreated filters deplete free ligand, distorting equilibrium.

Module 3: Material Handling & Functional Assays

While filtration is the primary source of error, Oxo-M can also bind to reaction vessels.

Plasticware Selection

Avoid Polystyrene (PS) tubes for serial dilutions. PS often carries a negative surface charge.

  • Recommendation: Use Polypropylene (PP) tubes and plates. PP is more chemically inert and hydrophobic, reducing electrostatic adhesion of the charged Oxo-M.

Silanization of Glassware

If you must use glass tubes or reservoirs, they must be silanized to cover the surface silanol groups.

Silanization Protocol:

  • Clean: Thoroughly wash and dry glass tubes.

  • Coat: Treat surfaces with a 5% solution of Dichlorodimethylsilane (DCDMS) in toluene or a commercial reagent like Sigmacote®.

  • Rinse: Rinse twice with toluene, then methanol, then distilled water.

  • Dry: Bake at 100°C to cure the silane layer.

    • Result: This creates a hydrophobic, neutral surface that repels the hydrophilic, charged Oxo-M [2].

Module 4: Troubleshooting Matrix (FAQ)

Q1: I treated my filters with PEI, but my background is still high. Why? A: You may have "PEI Carryover." If you do not wash the filters before filtration, excess PEI can interact with the radioligand in the liquid phase.

  • Fix: Perform a vacuum wash of the PEI-soaked filters with buffer immediately before harvesting your samples.

Q2: Can I use BSA instead of PEI? A: BSA (Bovine Serum Albumin) is excellent for blocking hydrophobic NSB (sticky lipophilic drugs). However, Oxo-M NSB is electrostatic. While BSA helps slightly, it is far less effective than PEI for quaternary ammonium compounds.

  • Recommendation: Use PEI for the filter.[1][2] You can add 0.1% BSA to the assay buffer to protect the receptor protein itself, but do not rely on it to block the filter.

Q3: My


 for Oxo-M shifts significantly between experiments. 
A:  This suggests Ligand Depletion . If NSB varies (e.g., using different plastic brands), the amount of free Oxo-M available to bind the receptor changes.
  • Validation: Calculate the "Depletion Zone." If your Total Binding > 10% of the Total Added Radioactivity, you are in the depletion zone. Increase the reaction volume or reduce receptor concentration [3].

Q4: Does PEI affect the receptor protein? A: PEI is a polycation and can precipitate acidic proteins or DNA. However, in a filtration assay, the receptor is trapped on the filter after the PEI is already bound to the glass fibers.

  • Caution: Do not add PEI directly to the reaction well during incubation; only use it to pretreat the filter.

References

  • Bruns, R. F., et al. (1983). Regulation of adenosine receptors in human platelets. Molecular Pharmacology, 24(2), 215-220. (Establishes PEI pretreatment for reducing NSB on glass fiber filters).

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

  • Motulsky, H. J., & Neubig, R. R. (2010). Analyzing radioligand binding data. Current Protocols in Neuroscience, Chapter 7. (Definitve guide on ligand depletion and NSB calculations).

Sources

Validation & Comparative

Technical Comparison Guide: Oxotremorine M vs. Pilocarpine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Oxotremorine M (Oxo-M) and Pilocarpine as muscarinic acetylcholine receptor (mAChR) agonists.[1] While both agents target the same receptor family, their utility in research is sharply divided by their intrinsic efficacy and physicochemical properties.

  • This compound is the "Signal Maximizer." It is a synthetic, full agonist (quaternary amine) that does not cross the blood-brain barrier (BBB). It is the gold standard for in vitro assay validation and characterizing maximal receptor coupling.

  • Pilocarpine is the "Physiological Modulator." It is a natural, partial agonist (tertiary amine) that readily crosses the BBB. It is the gold standard for in vivo disease modeling, particularly for inducing Status Epilepticus (SE) in temporal lobe epilepsy research.

Part 1: Mechanistic Foundation

Both ligands primarily activate the Gq-coupled signaling cascade (M1, M3, M5 subtypes), leading to calcium mobilization. However, the magnitude of this signal differs significantly between the two.

Gq-Coupled Signaling Pathway

The following diagram illustrates the pathway activated by both ligands. Oxo-M drives this pathway to saturation (


), whereas Pilocarpine typically achieves sub-maximal activation (

).

Gq_Signaling Ligand Ligand (Oxo-M or Pilo) Receptor Muscarinic Receptor (M1/M3) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Efflux

Figure 1: Canonical Gq-protein coupled receptor signaling pathway utilized by muscarinic agonists to induce calcium mobilization.

Part 2: Technical Comparison Matrix

The choice between Oxo-M and Pilocarpine depends entirely on the experimental context (Cellular vs. Organismal) and the required signal intensity.

FeatureThis compound (Oxo-M)Pilocarpine
Chemical Class Synthetic Quaternary AmmoniumNatural Alkaloid (Tertiary Amine)
Intrinsic Efficacy Full Agonist (High Efficacy)Partial Agonist (Low-Mod Efficacy)
BBB Permeability Poor (Permanently Charged)High (Lipophilic)
Receptor Selectivity Non-selective (High potency at M1-M4)Non-selective (Functional bias for M1/M3)
Primary Application In vitro HTS, Assay Validation, Peripheral studiesIn vivo Epilepsy Models, Glaucoma (Topical)
Signal Window Wide (Ideal for Z' factor optimization)Narrow (Risk of low signal-to-noise)
Stability High (Methiodide salt)Moderate (Sensitive to hydrolysis/light)
Critical Insight: The "Partial Agonist" Trap

Researchers often mistake Pilocarpine's lower potency for poor binding. In reality, Pilocarpine binds with reasonable affinity but fails to induce the conformational change required for full G-protein coupling.

  • Experimental Consequence: If you co-administer Pilocarpine with a full agonist (like Carbachol or Oxo-M), Pilocarpine may act as a competitive antagonist , reducing the maximal response of the full agonist down to its own partial level [1].

Part 3: Experimental Application Guide

Scenario A: In Vitro Assay Development (Use Oxo-M)

When developing a High-Throughput Screen (HTS) or validating a new cell line expressing M1 or M3 receptors, Oxo-M is the superior choice.

  • Reasoning: Its full agonist nature provides the largest possible dynamic range (Signal Window). This maximizes the Z-factor, ensuring that assay variability does not mask the biological response.

  • Causality: Oxo-M mimics the maximal efficacy of Acetylcholine but is resistant to acetylcholinesterase (AChE), providing a stable signal plateau [2].

Scenario B: In Vivo Disease Modeling (Use Pilocarpine)

When modeling Temporal Lobe Epilepsy (TLE) in rodents, Pilocarpine is the mandatory choice.

  • Reasoning: Oxo-M cannot penetrate the CNS in sufficient quantities to induce seizures due to its quaternary charge. Pilocarpine crosses the BBB and activates M1 receptors in the hippocampus and cortex, driving status epilepticus.

  • Protocol Note: Because Pilocarpine is non-selective, it also activates peripheral M2/M3 receptors (causing bradycardia and salivation). This requires pretreatment with a peripheral antagonist (see Protocol 2).

Part 4: Validated Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization (FLIPR/Microscopy)

Objective: Determine the


 and 

of a muscarinic antagonist using Oxo-M as the challenge agonist.

Materials:

  • HEK293 cells stably expressing human M1 receptor.

  • Agonist: this compound (Sigma), stock 10 mM in water.

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (4 µM Fluo-4 AM + 0.04% Pluronic F-127). Incubate 45 min at 37°C.

  • Wash: Wash 3x with HBSS/HEPES to remove extracellular dye.

  • Baseline: Measure fluorescence (Ex 494 / Em 516) for 30 seconds to establish baseline (

    
    ).
    
  • Challenge: Inject Oxo-M (Final concentration range: 1 nM to 10 µM).

  • Data Analysis: Calculate

    
    . Plot dose-response curve.
    
    • Validation Check: The

      
       for Oxo-M in M1-HEK cells should be approximately 10–50 nM  [3].
      
Protocol 2: In Vivo Pilocarpine-Induced Status Epilepticus (SE)

Objective: Induce chronic epilepsy in C57BL/6 mice.

Materials:

  • Agonist: Pilocarpine Hydrochloride (freshly prepared in 0.9% saline).

  • Peripheral Block: Methylscopolamine or Methylatropine (Does not cross BBB).

  • Rescue: Diazepam.

Workflow:

  • Acclimation: Handle mice for 3 days prior to experiment to reduce stress-induced variability.

  • Peripheral Blockade (T-30 min): Inject Methylscopolamine (1 mg/kg, i.p.).

    • Why? This blocks peripheral M2 (heart) and M3 (lung/gut) receptors. Without this, the high dose of pilocarpine required for seizures would cause fatal cardiac arrest or respiratory drowning (fluids) before seizures begin.

  • Induction (T=0): Inject Pilocarpine (280–320 mg/kg, i.p.).

    • Note: Dose varies by strain. C57BL/6 are resistant; FVB are sensitive.

  • Observation: Monitor for Racine Scale seizures (Class 3–5: rearing, falling, generalized convulsions).

  • Termination (T+90 min): Administer Diazepam (10 mg/kg, i.p.) to terminate SE and prevent mortality.

  • Validation: Successful models will show spontaneous recurrent seizures (SRS) developing 2–4 weeks post-injection [4].

Part 5: Decision Logic (Graphviz)

Use this decision tree to select the correct agonist for your specific experimental goal.

Decision_Matrix Start Select Experimental Goal Environment System Type? Start->Environment InVitro In Vitro (Cells/Tissue) Environment->InVitro InVivo In Vivo (Animal Model) Environment->InVivo SignalReq Signal Requirement? InVitro->SignalReq Target Target Tissue? InVivo->Target HighEff Maximal Signal (Assay Validation) SignalReq->HighEff Partial Partial Signal (Bias Studies) SignalReq->Partial CNS CNS (Epilepsy/Tremor) Target->CNS Peripheral Peripheral (Gut/Heart) Target->Peripheral UseOxo USE this compound (Full Agonist, High Potency) HighEff->UseOxo UsePilo USE PILOCARPINE (Partial Agonist, BBB Permeable) Partial->UsePilo CNS->UsePilo UseOxoParent USE OXOTREMORINE (Tertiary Parent - NOT M) CNS->UseOxoParent Alt for Tremor Peripheral->UseOxo

Figure 2: Decision matrix for selecting the appropriate muscarinic agonist based on system type and signal requirements.

References

  • Pronin, A. et al. (2017).[2] Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 92(5), 601-612. Link

  • Birdsall, N.J.M. et al. (1978). The binding of agonists to brain muscarinic receptors.[3][4] Molecular Pharmacology, 14(5), 723-736. Link

  • Akam, E.C. et al. (2001). Muscarinic receptor subtypes and calcium mobilisation in HEK293 cells. British Journal of Pharmacology, 132, 950-958. Link

  • Curia, G. et al. (2008). The pilocarpine model of temporal lobe epilepsy. Journal of Neuroscience Methods, 172(2), 143-157. Link

Sources

Efficacy comparison of Oxotremorine M and McN-A-343

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Receptor Pharmacology & Drug Discovery

Executive Summary: The Standard vs. The Specialist

In muscarinic acetylcholine receptor (mAChR) research, Oxotremorine M (Oxo-M) and McN-A-343 represent two distinct classes of pharmacological tools.

  • This compound is the "System Check." It is a potent, non-selective, full agonist often used to define the maximal response (

    
    ) of a biological system. Its utility lies in its ability to indiscriminately activate Gq (M1, M3, M5) and Gi/o (M2, M4) pathways with high intrinsic efficacy.
    
  • McN-A-343 is the "Functional Probe." Historically classified as an M1-selective agonist, modern pharmacology defines it as a bitopic, partial agonist . Its selectivity is not derived from high affinity, but from functional efficacy —it activates M1 (and M4) signaling pathways more effectively than it does M2 or M3, despite binding to all subtypes.

Critical Insight for Researchers: Do not use McN-A-343 assuming it is a "clean" M1 agonist. It acts as a partial agonist with a complex pharmacological profile, including bitopic binding (orthosteric + allosteric) and off-target effects on nicotinic and serotonin receptors.[1][2]

Mechanistic Profile & Signaling Architecture

To interpret experimental data correctly, one must understand how these ligands engage the receptor.

This compound: The Orthosteric Full Agonist

Oxo-M binds exclusively to the orthosteric binding site (OBS), comprised of key aspartate residues deep within the transmembrane bundle. It stabilizes the active state of the receptor, facilitating maximal G-protein coupling.

  • Key Feature: High Intrinsic Efficacy (

    
    ). Even in systems with low receptor reserve, Oxo-M typically elicits a near-maximal response.
    
  • Artifact Alert: Oxo-M contains a quaternary ammonium moiety that can directly potentiate NMDA receptors independent of muscarinic signaling, a critical confounder in neuroplasticity studies.

McN-A-343: The Bitopic Partial Agonist

McN-A-343 engages the receptor differently.[2][3][4] It is a bitopic ligand , meaning it occupies the orthosteric site while a portion of the molecule extends to interact with the extracellular vestibule (allosteric site).

  • Functional Selectivity: Its "M1 selectivity" is driven by efficacy, not affinity. It binds M2 receptors with similar affinity to M1 but fails to induce significant structural rearrangement for Gi coupling, acting as a functional antagonist or weak partial agonist at M2.

  • Signaling Bias: McN-A-343 often biases signaling toward G-protein pathways over

    
    -arrestin recruitment compared to full agonists like Carbachol or Oxo-M.
    
Visualization: Receptor Activation Pathways[5]

SignalingPathways cluster_ligands Ligand Input cluster_transducers Transducers OxoM This compound (Full Agonist) M1 M1 Receptor (Conformational Change) OxoM->M1 High Efficacy Arrestin Beta-Arrestin OxoM->Arrestin Strong Recruitment McN McN-A-343 (Bitopic/Partial) McN->M1 Partial Efficacy (Bitopic Mode) McN->Arrestin Weak/Biased Gq Gq/11 Protein M1->Gq Primary Coupling M1->Arrestin Desensitization PLC PLC-beta Activation Gq->PLC ERK pERK1/2 Gq->ERK Downstream Arrestin->ERK Scaffolding Ca Calcium Mobilization (Readout) PLC->Ca

Figure 1: Differential signaling activation. Note McN-A-343's weaker engagement of


-arrestin pathways compared to the robust activation by this compound.

Comparative Efficacy Analysis

The following data summarizes the consensus from heterologous expression systems (CHO/HEK cells).

FeatureThis compound (Oxo-M)McN-A-343
Primary Classification Non-selective Full AgonistM1/M4 Preferring Partial Agonist
Binding Mode OrthostericBitopic (Orthosteric + Allosteric)
M1 Affinity (

)
High (~6.5 - 7.5)Moderate (~5.0 - 6.0)
M1 Efficacy (

)
~90-100% (relative to ACh)~40-70% (System dependent)
M2 Efficacy Full AgonistWeak Partial Agonist / Antagonist
BBB Permeability No (Quaternary Ammonium)Poor (Quaternary Ammonium)
Key Off-Targets NMDA Receptor (Potentiation)Nicotinic AChR, 5-HT3/4 (Antagonist)
Best Use Case Defining system

; Reference control.
Dissecting M1 contributions in peripheral tissue; Allosteric studies.

Senior Scientist Note: The efficacy of McN-A-343 is highly dependent on Receptor Reserve . In tissues with high M1 density (high reserve), McN-A-343 may appear as a full agonist. In tissues with low receptor density or efficient G-protein coupling, it will behave as a partial agonist. Oxo-M is less sensitive to these variations.

Validated Experimental Protocol: Calcium Mobilization Assay

Objective: Compare the functional potency (


) and efficacy (

) of Oxo-M and McN-A-343 in M1-expressing cells (e.g., CHO-K1-hM1).
Reagents
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM (or equivalent Calcium 6/No-Wash kit).

  • Ligands: this compound (Sigma) and McN-A-343 (Tocris). Prepare 10 mM stocks in water (Oxo-M) or DMSO (McN-A-343).

Workflow Logic
  • Seed: 24 hours prior. Confluency affects receptor density, which alters McN-A-343 efficacy. Standardize density strictly.

  • Load: Dye loading for 45-60 mins at 37°C.

  • Baseline: Measure fluorescence for 10-20 seconds to establish

    
    .
    
  • Inject: Add ligands (5x concentration) automatically.

  • Read: Monitor peak flux for 60-120 seconds.

Protocol Diagram (DOT)

CalciumProtocol cluster_prep Preparation Phase cluster_inject Agonist Injection Start Start: CHO-hM1 Cells (Standardized Density) Load Load Fluo-4 AM (45 min @ 37°C) Start->Load Equilibrate Equilibrate to RT (15 min) Load->Equilibrate Base Read Baseline (F0) (0-20 sec) Equilibrate->Base Split Ligand? Base->Split Oxo Oxo-M Injection (100% Control) Split->Oxo Reference McN McN-A-343 Injection (Test) Split->McN Experimental Measure Measure Peak Fluorescence (Fmax) (20-120 sec) Oxo->Measure McN->Measure Calc Calculate Response (Fmax - F0) / F0 Measure->Calc

Figure 2: Step-by-step Calcium Mobilization workflow. Standardization of cell density (Step 1) is critical for reproducible McN-A-343 data.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

The "Partial Agonist" Trap

If you observe that McN-A-343 produces 80% of the Oxo-M response in one assay but only 30% in another, you are likely observing Receptor Reserve differences .

  • Solution: Perform a receptor depletion experiment (using an irreversible antagonist like alkylating agent phenoxybenzamine) to calculate the true intrinsic efficacy (

    
    ) of McN-A-343.
    
Solubility & Stability
  • Oxo-M: Highly soluble in water. Stable.

  • McN-A-343: Soluble in water (up to 100 mM) but can be hydrolytically unstable over long periods at basic pH. Prepare fresh or store frozen stocks.

The NMDA Confounder

If using Oxo-M in neuronal slice physiology:

  • Issue: Oxo-M can depolarize neurons via NMDA receptors even in the presence of Atropine (muscarinic antagonist).

  • Control: Always run a control with Atropine + Oxo-M. If the response persists, it is non-muscarinic. McN-A-343 does not share this specific NMDA interaction but has its own off-targets (nicotinic).

References

  • Birdsall, N. J., et al. (1983). Muscarinic receptor subclasses.[2][3][5][6][7] This foundational text establishes the binding profiles of classical agonists.

  • Mitchelson, F. J. (2012). The pharmacology of McN-A-343.[1][2][3][4][7][8] A comprehensive review detailing the bitopic nature and functional selectivity of the compound.

  • Valant, C., et al. (2008). The bitopic agonist McN-A-343 engages the orthosteric and allosteric binding sites of the M2 muscarinic acetylcholine receptor.[2][4] Defines the structural basis of McN-A-343's unique pharmacology.

  • Klinkenberg, I., et al. (2018). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. Critical paper on the off-target effects of Oxo-M.

  • Creative Bioarray. Ca2+ Mobilization Assay Protocol. Standardized industry protocol for GPCR screening.

Sources

Technical Guide: Cross-Validation of Oxotremorine M Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxotremorine M (Oxo-M) is the quaternary methiodide derivative of the classic tremorogenic agent oxotremorine. Unlike its parent compound, Oxo-M is a permanently charged cation that does not cross the blood-brain barrier (BBB), restricting its utility to peripheral systems or in vitro applications.

Its primary value in drug discovery lies in its pharmacological profile: Oxo-M is a highly potent, full agonist at all muscarinic acetylcholine receptor subtypes (M1–M5). While standard agonists like Oxotremorine (sesquifumarate) often display partial agonism, Oxo-M consistently elicits maximal receptor activation (


), making it the superior "positive control" for validating assay windows in G-protein coupling studies.

This guide validates the mechanism of action (MoA) of Oxo-M through comparative analysis against industry standards (Carbachol, Acetylcholine) and provides self-validating protocols for its use in receptor characterization.

Mechanistic Foundation: The Dual Signaling Pathway

This compound acts as a non-selective orthosteric agonist. Its quaternary ammonium structure mimics the headgroup of acetylcholine, allowing high-affinity binding to the orthosteric pocket of M1–M5 receptors.

Signal Transduction Architecture

Upon binding, Oxo-M stabilizes the active conformation of the GPCR, driving two distinct signaling cascades depending on the receptor subtype.

  • 
     Coupling (M1, M3, M5):  Activates Phospholipase C 
    
    
    
    (PLC
    
    
    ), generating IP3 and DAG, leading to intracellular calcium mobilization.
  • 
     Coupling (M2, M4):  Inhibits Adenylyl Cyclase (AC), reducing cAMP levels and modulating ion channels (e.g., GIRK).
    
Visualization: Oxo-M Signaling Topology

OxoM_Pathway cluster_Gq Excitatory Pathway (M1, M3, M5) cluster_Gi Inhibitory Pathway (M2, M4) OxoM This compound (Ligand) Rec_Gq Rx: M1/M3/M5 OxoM->Rec_Gq Rec_Gi Rx: M2/M4 OxoM->Rec_Gi Gq Gq/11 Protein Rec_Gq->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Gi Gi/o Protein Rec_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP Decrease cAMP AC->cAMP Reduction

Figure 1: Dual signaling mechanism of this compound. Note the bifurcation of signal based on receptor subtype coupling (Gq vs. Gi).

Comparative Analysis: Oxo-M vs. Alternatives

Selecting the correct agonist is critical for experimental integrity. The table below contrasts Oxo-M with common cholinergic tools.

Table 1: Agonist Performance Matrix
FeatureThis compound Oxotremorine (Sesquifumarate) Carbachol Acetylcholine (ACh)
Chemical Nature Quaternary Amine (Charged)Tertiary Amine (Uncharged)Carbamate EsterEndogenous Ester
BBB Penetration No (Peripheral/In vitro only)Yes (CNS active)PoorNo
Receptor Efficacy Full Agonist (

)
Partial Agonist (

)
Full AgonistFull Agonist
Selectivity Muscarinic Selective*Muscarinic SelectiveMixed (Muscarinic + Nicotinic)Mixed (Muscarinic + Nicotinic)
Metabolic Stability High (Resistant to AChE)High (Resistant to AChE)High (Resistant to AChE)Low (Rapid hydrolysis)
Primary Use High-affinity binding studies; Max stimulation controls.Behavioral studies (tremor models); Partial agonism studies.General non-selective activation.Physiological reference.

*> Note: While historically termed "Muscarinic Selective," high-concentration Oxo-M has shown isolated nicotinic activity in Xenopus myocytes [1]. However, in standard mammalian expression systems (CHO/HEK), it is the gold standard for muscarinic specificity compared to Carbachol.

Critical Insight: The "Full Agonist" Advantage

In GTP-shift assays, Oxo-M is superior to Oxotremorine.[1] Because Oxo-M is a full agonist, it stabilizes the receptor-G-protein complex more effectively. When GTP is added, the complex destabilizes, causing a massive shift in binding affinity. Partial agonists (like Oxotremorine) show a smaller shift.[2] Therefore, Oxo-M is the requisite tool for validating G-protein coupling efficiency.

Experimental Validation Protocols

To validate Oxo-M activity in your specific cellular model, use the following self-validating workflows.

Protocol A: Functional Validation via Calcium Mobilization (Gq-Coupled)

Objective: Determine Potency (


) and Efficacy (

) in M1/M3/M5 expressing cells.

The Self-Validating Loop:

  • Positive Control: Carbachol (100 µM) defines the system maximum.

  • Negative Control: Unstimulated cells (baseline).

  • Specificity Check: Pre-treatment with Atropine (1 µM) must abolish Oxo-M signal.

Workflow Diagram:

Calcium_Protocol cluster_Treat Treatment Groups Start Start: CHO-M1 Cells Load Load Calcium Dye (Fluo-4 AM, 30 min, 37°C) Start->Load Base Measure Baseline Fluorescence (F0) Load->Base Grp1 Group A: Oxo-M (Dose Response 1nM - 100µM) Base->Grp1 Grp2 Group B: Oxo-M + Atropine (Specificity Control) Base->Grp2 Read Kinetic Read (FLIPR/Plate Reader) Ex: 488nm / Em: 525nm Grp1->Read Grp2->Read Calc Calculate dF/F0 Read->Calc Valid Validation Criteria: 1. Grp A shows sigmoidal dose-response 2. Grp B shows no response Calc->Valid

Figure 2: Calcium mobilization workflow for validating Gq-coupled activity.

Step-by-Step Methodology:

  • Cell Prep: Seed CHO-K1 cells stably expressing hM1 receptors at 50,000 cells/well in 96-well black-wall plates.

  • Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM ester in HBSS/HEPES buffer for 45 minutes at 37°C.

  • Compound Prep: Prepare Oxo-M serial dilutions (100 µM to 0.1 nM). Prepare Atropine (1 µM) as the antagonist control.

  • Injection: Inject compounds using an automated fluidics system (e.g., FLIPR or FlexStation).

  • Analysis: Plot RFU (Relative Fluorescence Units) vs. Log[Agonist]. Fit to a 4-parameter logistic equation.

    • Expected Result: Oxo-M should exhibit an

      
       in the low nanomolar range (10–100 nM depending on expression levels) and reach an 
      
      
      
      comparable to Carbachol [2].
Protocol B: Radioligand Binding (Competition Assay)

Objective: Confirm orthosteric binding affinity (


).
  • Membrane Prep: Harvest membranes from M-receptor expressing cells.

  • Radioligand: Use

    
    -NMS (N-Methylscopolamine) at 
    
    
    
    concentration (~0.2 nM). NMS is used because it is a hydrophilic antagonist that labels cell surface receptors.
  • Competition: Incubate membranes +

    
    -NMS + varying concentrations of Oxo-M.
    
  • Filtration: Rapid vacuum filtration over GF/B filters.

  • Calculation:

    
    .
    
    • Validation: The curve should be steep (Hill slope ~1) if G-proteins are uncoupled (e.g., in the presence of GTP

      
      S), or shallow (Hill slope < 1) if G-proteins are coupled, indicating High and Low affinity states.
      

References

  • Oxotremorine-M activates single nicotinic acetylcholine receptor channels. Source:[3] National Institutes of Health (PubMed) URL:[Link]

  • Oxotremorine-M | Ligand Activity & Pharmacology. Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Source: Molecular Pharmacology (via NCBI PMC) URL:[Link]

  • [3H]Oxotremorine-M binding to membranes: evidence for subtypes. Source: European Journal of Pharmacology (PubMed) URL:[Link]

Sources

A Comparative Guide to M1 Muscarinic Receptor Agonists: From Classical Tools to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of Oxotremorine M and other key M1 muscarinic acetylcholine receptor (M1-mAChR) agonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to offer a nuanced perspective on their pharmacological properties, experimental utility, and therapeutic potential. We will explore the causal relationships behind experimental designs and the evolution of M1 agonist development, grounded in robust scientific data.

The M1 Muscarinic Receptor: A Prime Target for CNS Disorders

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in the hippocampus and cortex.[1] Its critical role in modulating neuronal excitability, synaptic plasticity, and cognitive processes such as learning and memory makes it a high-value target for therapeutic intervention.[1][2] The significant disruption of cholinergic neurotransmission in Alzheimer's disease (AD) and its implication in the pathophysiology of schizophrenia have positioned M1-mAChR agonists as a promising therapeutic strategy.[3][4][5][6] A key advantage of targeting the M1 receptor in AD is that its expression levels remain relatively stable in the brains of patients, even as presynaptic cholinergic neurons degenerate.[4]

Activation of the M1 receptor primarily initiates signaling through the Gq/11 protein pathway. This cascade leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a range of cellular responses crucial for cognitive function.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses (e.g., Synaptic Plasticity) Ca->Response PKC->Response Agonist M1 Agonist (e.g., Acetylcholine) Agonist->M1 Binds

Caption: Canonical M1 receptor Gq-mediated signaling pathway.

Furthermore, M1 receptor activation has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the formation of neurotoxic Aβ plaques, a hallmark of AD.[7][8] This dual potential—symptomatic improvement of cognition and disease-modifying effects—makes the development of selective M1 agonists a major focus of modern neuroscience research.

Comparative Pharmacological Analysis of M1 Agonists

The primary challenge in developing M1-targeted drugs has been achieving subtype selectivity. The orthosteric binding site for acetylcholine is highly conserved across all five muscarinic receptor subtypes (M1-M5). Non-selective activation of peripheral M2 (cardiac) and M3 (smooth muscle, glands) receptors leads to dose-limiting side effects such as bradycardia, hypersalivation, nausea, and vomiting.[2] The evolution of M1 agonists reflects a continuous effort to overcome this hurdle.

This compound: The Classical Non-Selective Tool

This compound is the N-methyl quaternary derivative of the tremor-inducing agent, oxotremorine.[9]

  • Pharmacological Profile: It is a potent, non-selective, full agonist at all muscarinic receptor subtypes.[9] Its high affinity and efficacy make it a powerful tool for studying cholinergic systems.

  • Key Limitation: As a quaternary amine, this compound is charged and does not readily cross the blood-brain barrier (BBB).[9] This property restricts its in vivo use to the peripheral nervous system or requires direct CNS administration. Its primary utility is therefore in in vitro preparations (cell lines, tissue slices) and as a radioligand ([3H]Oxotremorine-M) to label the high-affinity state of muscarinic receptors, which is indicative of full agonist activity.[9]

  • Off-Target Considerations: Research has shown that this compound can also potentiate NMDA receptors and act on nicotinic acetylcholine receptors, which can be a confounding factor in experimental interpretation.[10]

First-Generation M1-Preferring Agonists: The Case of Xanomeline

Xanomeline represents a significant step forward, demonstrating preferential affinity for M1 and M4 receptors over M2, M3, and M5 subtypes.[7][11]

  • Pharmacological Profile: It is a partial agonist that showed promising pro-cognitive and antipsychotic effects in early clinical trials for both Alzheimer's disease and schizophrenia.[2][11]

  • Clinical Experience: Despite its efficacy, the development of xanomeline alone was halted due to a high incidence of cholinergic side effects, driven by insufficient selectivity over peripheral M2 and M3 receptors.[2][4]

  • Modern Application: The story of xanomeline has been revitalized through its combination with trospium, a peripherally restricted muscarinic antagonist. This formulation (KarXT) aims to deliver the central benefits of xanomeline while blocking its peripheral side effects, highlighting an innovative strategy to improve the therapeutic window of M1-preferring agonists.[4]

Next-Generation Selective Agonists and Allosteric Modulators

To overcome the limitations of earlier compounds, recent drug discovery has focused on two main strategies: developing more selective orthosteric agonists and exploiting allosteric binding sites.

  • Highly Selective Orthosteric Agonists (e.g., VU0364572): These compounds are designed for much greater selectivity for the M1 receptor. In preclinical AD models, VU0364572 has been shown not only to prevent memory impairments but also to reduce the levels of soluble and insoluble Aβ peptides, suggesting disease-modifying potential.[3]

  • Positive Allosteric Modulators (PAMs) (e.g., BQCA): Allosteric ligands bind to a topographically distinct site from the highly conserved orthosteric site.[2][4] This offers a powerful mechanism for achieving exquisite subtype selectivity. PAMs have little to no intrinsic agonist activity themselves but potentiate the effect of the endogenous neurotransmitter, acetylcholine.[4] This approach offers a more subtle and potentially physiological modulation of receptor activity. BQCA, for instance, is a highly selective M1 PAM that has been shown to reverse scopolamine-induced memory deficits in animal models.[12]

Summary of Pharmacological Properties

The following table summarizes the key characteristics of this compound and a selection of other M1 agonists, illustrating the progression in the field.

Compound Class Selectivity Profile BBB Penetration Key Characteristics & Limitations
This compound Non-selective Full AgonistM1=M2=M3=M4=M5NoPotent research tool for in vitro studies; peripheral effects in vivo.[9]
Carbachol Non-selective Full AgonistM1=M2=M3=M4=M5NoClassical agonist, often used as a positive control in functional assays.[9]
Pilocarpine Non-selective Partial AgonistM1≈M2≈M3YesUsed clinically for glaucoma and xerostomia; CNS effects limited by side effects.[9]
Xanomeline M1/M4-Preferring Partial AgonistM1/M4 > M2/M3/M5YesClinically proven CNS efficacy but limited by peripheral cholinergic side effects.[2][7]
VU0364572 M1-Selective AgonistM1 >> M2/M3/M4/M5YesPreclinically demonstrated pro-cognitive and potential disease-modifying effects.[3]
BQCA M1-Selective Positive Allosteric Modulator (PAM)Highly M1 SelectiveYesNo intrinsic activity; enhances endogenous ACh signaling; reverses cognitive deficits.[12]

Essential Experimental Protocols for M1 Agonist Characterization

Validating the pharmacological profile of a novel M1 agonist requires a systematic and multi-faceted approach. The protocols described below represent a self-validating system, where data from binding assays (affinity) are correlated with functional assays (potency and efficacy) to build a comprehensive understanding of the compound's activity.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the M1 receptor.

Causality: This assay directly measures how strongly a compound binds to the receptor. It is the first step in characterization, establishing target engagement. By comparing binding to different receptor subtypes (e.g., M1 vs. M3), it provides a measure of binding selectivity.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells stably expressing the human M1-mAChR (e.g., CHO-K1 or HEK293 cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of an M1-selective radioligand (e.g., [3H]pirenzepine, near its Kd value), and a range of concentrations of the unlabeled test agonist.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (Calcium Mobilization)

Objective: To measure the potency (EC50) and efficacy (Emax) of a test agonist by quantifying M1 receptor activation.

Causality: This assay measures a direct downstream consequence of M1 receptor activation via the Gq pathway—the release of intracellular calcium.[13] It determines whether a compound that binds to the receptor is an agonist (full or partial) or an antagonist. Potency (EC50) reflects how much of the drug is needed for an effect, while efficacy (Emax) reflects the maximum response the drug can produce.

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells stably expressing the human M1-mAChR into black-walled, clear-bottom 96-well plates and grow to near confluency.

  • Dye Loading: Aspirate the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with probenecid to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with buffer to remove extracellular dye.

  • Assay Execution: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reading with automated liquid handling.

  • Data Acquisition: The instrument measures a baseline fluorescence reading for several seconds. It then automatically adds varying concentrations of the test agonist (and a positive control like Carbachol) to the wells.

  • Monitoring: Continue to record fluorescence intensity for 1-3 minutes. Agonist binding will trigger Ca2+ release, causing a sharp increase in fluorescence.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximum response produced by a saturating concentration of a full agonist. Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Conclusion and Future Directions

The journey from non-selective tools like this compound to highly selective allosteric modulators illustrates a sophisticated evolution in our understanding of the M1 muscarinic receptor. While this compound remains a valuable reagent for in vitro pharmacology, its lack of subtype selectivity and inability to cross the BBB render it unsuitable for therapeutic development.

The key lesson from decades of research is that achieving a therapeutic window for M1 agonists hinges on exquisite subtype selectivity. The initial promise and subsequent challenges of M1-preferring compounds like xanomeline have paved the way for two promising future paths:

  • Highly Selective Ligands: The development of both orthosteric and allosteric modulators with significantly improved selectivity profiles continues to be a primary goal. These compounds hold the potential to deliver the pro-cognitive and disease-modifying benefits of M1 activation without the dose-limiting peripheral side effects.[3][12]

  • Combination Therapies: The innovative approach of pairing a centrally-acting M1 agonist with a peripherally-restricted antagonist, as seen with xanomeline-trospium, provides a pragmatic strategy to improve the safety and tolerability of less selective but effective agonists.[4]

For researchers in the field, a rigorous and integrated experimental approach is paramount. The careful correlation of binding affinity (Ki), functional potency (EC50), and subtype selectivity across multiple assays is essential to confidently advance novel compounds toward clinical evaluation. The ultimate goal remains the development of a safe and effective M1-targeted therapy that can meaningfully alter the course of devastating neurological disorders like Alzheimer's disease.

References

  • Zwart, R., et al. (2018). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Broadley, K.J. (2017). Parasympathomimetic Amines. In: Autonomic Pharmacology. Taylor & Francis. Available at: [Link]

  • Lu, D.X., et al. (1992). Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. Brain Research. Available at: [Link]

  • Jones, C.K., et al. (2015). Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer's Disease Mouse Model. The Journal of Neuroscience. Available at: [Link]

  • Caulfield, M.P. & Birdsall, N.J.M. (1998). Muscarinic Receptor Agonists and Antagonists. Pharmacology & Therapeutics. Available at: [Link]

  • Gupta, N., et al. (1994). Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography. British Journal of Ophthalmology. Available at: [Link]

  • Messer, W.S., et al. (1997). New functionally selective muscarinic agonists. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Tremblay, N., et al. (1990). Muscarinic agonist oxotremorine-M-induced long-term depression in rat cerebral cortex. Brain Research. Available at: [Link]

  • Fajemiroye, J.O., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions. Available at: [Link]

  • CINP. (2021). Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function. YouTube. Available at: [Link]

  • Langmead, C.J. & Strange, P.G. (2013). Muscarinic M1 receptor agonists: can they improve cognitive performance? International Journal of Neuropsychopharmacology. Available at: [Link]

  • Korczyn, A.D. (2000). Muscarinic M1 agonists in the treatment of Alzheimer's disease. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Maygarden, J. & Thavamani, A. (2023). Muscarinic Agonists. StatPearls. Available at: [Link]

  • Kantrowitz, J. (2023). The Near-Term Future of Muscarinic Agonists and Modulators for Schizophrenia: M1 and/or M4. Psychiatrist.com. Available at: [Link]

  • Heinrich, J.N., et al. (2009). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. European Journal of Pharmacology. Available at: [Link]

  • Fajemiroye, J.O., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. Available at: [Link]

  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available at: [Link]

  • Fisher, A. (2000). M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Rationale and Perspectives. Annals of the New York Academy of Sciences. Available at: [Link]

  • Shirey, J.K., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

A Head-to-Head Comparison of Oxotremorine M and Tremorine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Pharmacology and Drug Development

In the landscape of cholinergic research, particularly in the study of movement disorders and autonomic nervous system function, tremorine and its active metabolite, Oxotremorine M, are foundational tools. While chemically related, their distinct pharmacological profiles warrant a detailed comparison to guide appropriate experimental design. This guide provides a comprehensive head-to-head analysis of this compound and tremorine, delving into their mechanisms, pharmacokinetics, and practical applications in preclinical models.

From Prodrug to Potent Agonist: A Historical and Chemical Perspective

Tremorine (1,4-dipyrrolidin-2-butyne) first garnered attention for its ability to induce Parkinson-like tremors in animals, providing a valuable pharmacological model for the disease.[1] Subsequent research revealed that tremorine itself is a prodrug, metabolically converted in the liver to the pharmacologically active compound, this compound. This conversion is a critical determinant of its pharmacological activity.

This compound is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[2][3] Chemically, it is the N-methyl quaternary derivative of oxotremorine.[3] This structural difference has significant implications for its ability to cross the blood-brain barrier, a key differentiator from its parent compound.

Mechanism of Action: Targeting Muscarinic Acetylcholine Receptors

Both tremorine (via its conversion to this compound) and this compound exert their effects by stimulating muscarinic acetylcholine receptors.[4] These G-protein coupled receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological processes, including motor control, learning, memory, and autonomic function.[5][6]

The five subtypes of muscarinic receptors (M1-M5) are coupled to various intracellular signaling pathways.[6][7] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C and subsequent downstream signaling cascades. M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and modulating ion channel activity.[6] The non-selective nature of this compound means it activates all five subtypes, leading to a broad range of physiological effects.[3][4]

Muscarinic Receptor Signaling Pathway cluster_0 Cell Membrane This compound This compound mAChR Muscarinic Receptor (M1/M3/M5) This compound->mAChR Binds Gq/11 Gq/11 mAChR->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ Release IP3->Ca2+ Stimulates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates Target Proteins Ca2+->Cellular Response Activates Ca2+-dependent Pathways

Caption: Simplified signaling pathway for M1/M3/M5 muscarinic acetylcholine receptors activated by this compound.

Head-to-Head Pharmacological Comparison

The primary differences between tremorine and this compound lie in their pharmacokinetics and onset of action.

FeatureTremorineThis compound
Mechanism Prodrug, converted to this compoundDirect, non-selective muscarinic agonist
Onset of Action Delayed (requires metabolic conversion)Rapid (within 30 seconds in rats)[8]
Potency Less potent than this compoundHighly potent
Blood-Brain Barrier CrossesDoes not cross readily[3]
Primary Use Inducing tremor models where a slower onset is acceptableRapid induction of cholinergic effects, in vitro binding assays

Onset and Duration of Tremor:

Studies in rats have shown a clear distinction in the time course of tremor induction. Following injection, tremorine produces a significant increase in whole-brain acetylcholine and tremor within 5 minutes.[8] In contrast, this compound induces tremor within 30 seconds, with the maximal effect observed within 5 minutes, followed by a rapid decline.[8]

Potency and Efficacy:

This compound is considerably more potent than tremorine. Research indicates that both Oxotremorine-M and oxotremorine are highly potent muscarinic agonists, followed by other compounds like carbachol.[9]

Side Effect Profile: The Cholinergic Syndrome

The administration of either tremorine or this compound can lead to a constellation of symptoms known as a cholinergic crisis or SLUDGE syndrome.[10][11] This is due to the widespread activation of muscarinic receptors and is characterized by:

  • S alivation

  • L acrimation (tearing)

  • U rination

  • D efecation

  • G astrointestinal distress

  • E mesis (vomiting)

Other symptoms can include miosis (pupil constriction), bronchoconstriction, and bradycardia.[10][12] In preclinical studies, it is crucial to monitor for these effects and to have appropriate supportive care available.

Experimental Protocols

Protocol 1: Induction of Tremor in a Rodent Model

This protocol outlines a general procedure for inducing tremor in mice or rats using this compound, which is often preferred for its rapid and reliable action.

Objective: To induce a measurable tremor for the evaluation of potential anti-tremor therapeutics.

Materials:

  • This compound sesquifumarate

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

  • Observation cages

  • Tremor scoring system or automated tremor analysis equipment

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.

  • Drug Preparation: Prepare a fresh solution of this compound in sterile saline. A common dose for mice is 0.5 mg/kg.[13] For rats, a subcutaneous injection of 50 µg has been used.[14]

  • Baseline Observation: Place each animal in an individual observation cage and observe for baseline activity and the absence of tremor.

  • Drug Administration: Weigh each animal to ensure accurate dosing. Administer the prepared this compound solution via s.c. or i.p. injection.

  • Tremor Assessment:

    • Manual Scoring: At set time points (e.g., 5, 10, 15, and 30 minutes) post-injection, observe each animal and score the severity of tremors using a standardized scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor, 3 = severe, continuous tremor affecting the whole body).

    • Automated Analysis: Alternatively, use a system with an accelerometer to objectively quantify tremor frequency and amplitude.[15]

  • Monitoring: Continuously monitor the animals for signs of cholinergic crisis and provide supportive care as needed.

Tremor Induction Workflow cluster_workflow Experimental Workflow A Animal Acclimation B Prepare this compound Solution A->B C Baseline Observation B->C D Administer this compound (e.g., 0.5 mg/kg s.c.) C->D E Assess Tremor Severity (Manual or Automated) D->E F Monitor for Adverse Effects E->F

Caption: A typical workflow for inducing and assessing tremor in a rodent model using this compound.

Protocol 2: In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using radiolabeled this compound.

Objective: To quantify the binding affinity (Ki) of a test compound for muscarinic receptors.

Materials:

  • [3H]Oxotremorine-M (radioligand)

  • Membrane preparation from a tissue rich in muscarinic receptors (e.g., rat brain)[16]

  • Test compound (unlabeled)

  • Binding buffer (e.g., 20 mM Tris buffer)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a series of tubes, add a constant concentration of the membrane preparation and a fixed concentration of [3H]Oxotremorine-M.

  • Competitive Binding: Add increasing concentrations of the unlabeled test compound to the tubes. Include control tubes with no test compound (total binding) and tubes with a high concentration of a known muscarinic antagonist like atropine (non-specific binding).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Conclusion and Recommendations

The choice between tremorine and this compound should be dictated by the specific aims of the research.

  • Tremorine remains a useful tool for establishing animal models of tremor, particularly when a slower onset of action is desired or when studying the metabolic conversion of a prodrug is of interest.

  • This compound is the preferred agent for studies requiring a rapid, potent, and direct activation of muscarinic receptors. Its utility in in vitro binding assays is also a significant advantage.[16]

For researchers investigating the central effects of muscarinic agonism, it is important to note that this compound does not readily cross the blood-brain barrier, whereas oxotremorine, a tertiary amine, does.[3] This makes oxotremorine a more suitable choice for studying centrally mediated tremors and other CNS effects.[3]

Ultimately, a thorough understanding of the distinct properties of these two compounds is essential for the design of robust and reproducible experiments in cholinergic pharmacology.

References

  • Cox, B., & Potkonjak, D. (1969). The relationship between tremor and change in brain acetylcholine concentration produced by injection of tremorine or oxotremorine in the rat. British Journal of Pharmacology, 35(1), 295–303. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Oxotremorine-M. Available from: [Link]

  • ResearchGate. (n.d.). Illustrates the tremorine and oxotremorine antagonism model stepwise. Available from: [Link]

  • Ehlert, F. J., et al. (2005). Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors. Journal of Pharmacology and Experimental Therapeutics, 313(2), 745-757. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Oxotremorine-M ligand page. Available from: [Link]

  • Pharmacology of Oxotremorine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Available from: [Link]

  • Singh, K. P., et al. (1975). Tremorine-oxotremorine-induced tremor, hypothermia and analgesia, and physostigmine toxicity, in mice after pretreatment with beta-adrenoceptor antagonists. Psychopharmacologia, 44(2), 171-175. Available from: [Link]

  • Handforth, A., & Wiltshire, T. (2006). The Pathophysiology and Treatment of Essential Tremor: The Role of Adenosine and Dopamine Receptors in Animal Models. International Journal of Molecular Sciences, 7(12), 526-543. Available from: [Link]

  • Taylor & Francis. (n.d.). Oxotremorine – Knowledge and References. Available from: [Link]

  • Cox, B., & Potkonjak, D. (1970). Effects of drugs on tremor and increase in brain acetylcholine produced by oxotremorine in the rat. British Journal of Pharmacology, 38(1), 171–180. Available from: [Link]

  • Birdsall, N. J., et al. (1983). [3H]oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors. British Journal of Pharmacology, 80(2), 307–313. Available from: [Link]

  • Zwart, R., et al. (2018). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. Biochemical and Biophysical Research Communications, 495(1), 481-486. Available from: [Link]

  • Birdsall, N. J., et al. (1986). Two affinity states of M1 muscarine receptors. Proceedings of the National Academy of Sciences of the United States of America, 83(12), 4489–4493. Available from: [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Available from: [Link]

  • Handforth, A. (2018). Animal Models of Tremor: Relevance to Human Tremor Disorders. Tremor and Other Hyperkinetic Movements, 8, 580. Available from: [Link]

  • Pal, P. K. (2011). Guidelines for management of essential tremor. Annals of Indian Academy of Neurology, 14(Suppl 1), S33-S40. Available from: [Link]

  • Wikipedia. (n.d.). Cholinergic crisis. Available from: [Link]

  • Practical Neurology. (2023, September 18). Treatment of Essential Tremor. Available from: [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of oxotremorine-induced tremors. Available from: [Link]

  • Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences of the United States of America, 101(13), 4337–4338. Available from: [Link]

  • LITFL. (2024, December 18). Cholinergic Syndrome. Available from: [Link]

  • Edge, S., et al. (1962). Antagonism of the effects of tremorine by tropine derivatives. British Journal of Pharmacology and Chemotherapy, 18, 131-139. Available from: [Link]

  • Mayo Clinic. (2025, March 15). Essential tremor. Available from: [Link]

  • Elble, R. J., & Randall, J. E. (1989). Modulation of oxotremorine-induced tremor by central beta-adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 251(1), 163-169. Available from: [Link]

  • Lenka, A., & Louis, E. D. (2021). Tips and tricks in tremor treatment. Journal of Neurology, 268(7), 2379-2393. Available from: [Link]

  • Adebayo, O., & Singh, S. (2025, April 6). Cholinergic Crisis. StatPearls. Available from: [Link]

  • Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. FASEB Journal, 9(8), 619-625. Available from: [Link]

  • WikEM. (2021, February 27). Cholinergic crisis. Available from: [Link]

  • Ehlert, F. J., et al. (1999). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Journal of Pharmacology and Experimental Therapeutics, 289(2), 981-992. Available from: [Link]

  • ResearchGate. (2025, October 21). Medical and Surgical Treatment for Medication‐Induced Tremor: Case Report and Systematic Review. Available from: [Link]

  • Bristol Myers Squibb. (2025, April 3). Muscarinic acetylcholine receptors fact sheet. Available from: [Link]

  • Bhattacharya, S. K., et al. (1981). The role of adrenergic mechanism in tremorine-induced tremors in rats: antitremor effect of beta-adrenoceptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(4), 304-307. Available from: [Link]

  • ResearchGate. (2018, October 9). Animal Models of Tremor: Relevance to Human Tremor Disorders. Available from: [Link]

  • Armando Hasudungan. (2016, March 20). Parkinson's Disease - Pharmacology. YouTube. Available from: [Link]

Sources

An Independent Verification Guide to the Dual Modulatory Effects of Oxotremorine M on NMDA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of Oxotremorine M's interaction with N-methyl-D-aspartate (NMDA) receptors, designed for researchers in neuropharmacology and drug development. We will dissect the evidence for its dual mechanism of action, comparing its unique properties to other standard muscarinic agonists and providing detailed protocols for independent verification.

Introduction: A Classic Agonist with Unconventional Properties

This compound is the N-methyl quaternary derivative of oxotremorine, a foundational tool in cholinergic research.[1] It is widely recognized as a potent, non-selective full agonist for muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary utility has been in probing the function of these G-protein coupled receptors, which are pivotal in processes ranging from autonomic control to higher cognitive functions.[3]

On a parallel track, the NMDA receptor, a ligand-gated ion channel, stands as a cornerstone of synaptic plasticity, the cellular mechanism underpinning learning and memory.[4][5] The well-established crosstalk between the muscarinic and glutamatergic systems, particularly the M1 receptor's ability to potentiate NMDA receptor function, is a key area of research for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[4][6]

This guide addresses a critical question that challenges the classical view of this compound: Does its influence on NMDA receptors stem solely from its action on muscarinic receptors, or does it possess an independent, direct modulatory capability? Recent evidence points to a fascinating dual mechanism, which we will explore and validate herein.[6]

Part 1: Deconstructing the Dual Mechanisms of NMDA Receptor Potentiation

The potentiation of NMDA receptor currents by this compound occurs through two distinct pathways: one dependent on muscarinic receptor activation and another that is surprisingly independent.

Mechanism 1: The Established Muscarinic-Dependent Pathway

It is well-documented that activation of M1 muscarinic receptors leads to a robust potentiation of NMDA receptor-mediated currents.[4][6] This is an indirect, intracellular signaling event. The activation of the Gq-coupled M1 receptor initiates a cascade that ultimately enhances NMDA receptor activity, a crucial component of cholinergic modulation of synaptic plasticity.[6][7]

As a potent muscarinic agonist, this compound reliably triggers this pathway.[6] The definitive proof of this mechanism's reliance on mAChRs is its complete blockade by muscarinic antagonists, such as atropine.[6][8] When atropine is present, the ability of this compound to enhance NMDA currents via this pathway is nullified.

Mechanism 2: The Novel Muscarinic-Independent (Direct) Pathway

The most compelling finding is that this compound can potentiate NMDA receptors even in the complete absence of muscarinic receptors.[6] This was demonstrated in a pivotal study using Xenopus oocytes engineered to express only human NR1/2B subunit-containing NMDA receptors.[6]

In this isolated system, co-application of this compound with NMDA still resulted in a significant potentiation of the ion current.[6] Critically, this potentiation was not blocked by the muscarinic antagonist atropine, providing unequivocal evidence for a direct interaction between this compound and the NMDA receptor complex itself.[6] This finding positions this compound as a unique dual-function molecule.

G cluster_0 Mechanism 1: Muscarinic-Dependent (Indirect) cluster_1 Mechanism 2: Muscarinic-Independent (Direct) OxoM1 This compound M1R M1 Receptor OxoM1->M1R Binds GProt G-Protein Cascade M1R->GProt Activates NMDAR1 NMDA Receptor GProt->NMDAR1 Potentiates Atropine Atropine Atropine->M1R Blocks OxoM2 This compound NMDAR2 NMDA Receptor OxoM2->NMDAR2 Directly Binds & Potentiates Atropine2 Atropine Atropine2->NMDAR2 No Effect

Caption: Dual modulatory pathways of this compound on NMDA receptors.

Part 2: Comparative Analysis with Alternative Muscarinic Agonists

To appreciate the unique nature of this compound, it is essential to compare its actions with other muscarinic agonists. The evidence suggests that a specific structural feature of this compound is responsible for its direct NMDA receptor activity.

CompoundPrimary TargetMuscarinic-Dependent NMDA Potentiation?Direct (Muscarinic-Independent) NMDA Potentiation?Postulated Key Structural Feature
This compound Non-selective Muscarinic AgonistYes[6]Yes[6]Trimethylammonium moiety [6]
Oxotremorine Non-selective Muscarinic AgonistYes[6]No[6]Tertiary amine (lacks quaternary methyl group)
Xanomeline M1/M4-Preferring Muscarinic AgonistYes[6]No[6]Chemically distinct structure

This comparison clearly isolates this compound as an outlier. Neither its parent compound, oxotremorine, nor the chemically distinct agonist xanomeline, exhibit this direct potentiation effect.[6] This strongly implies that the quaternary trimethylammonium group of this compound is the pharmacophore responsible for the direct, atropine-insensitive interaction with the NMDA receptor.[6]

Part 3: Protocols for Independent Verification

To meet the standards of scientific integrity, experimental findings must be reproducible. The following section provides detailed methodologies for independently verifying the dual effects of this compound.

Experimental System of Choice: Recombinant Expression

The causality behind this choice is the need to eliminate confounding variables. Using a heterologous expression system like Xenopus oocytes or human embryonic kidney (HEK293) cells allows for the precise control of receptor populations. By expressing only the subunits of the NMDA receptor (e.g., NR1 and NR2B) without co-expressing any muscarinic receptors, one can create a clean system to test for direct interactions.[6]

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay directly measures the flow of ions through the NMDA receptor channel, providing a real-time readout of receptor activity.

Step-by-Step Methodology:

  • cRNA Preparation: Synthesize capped RNA (cRNA) for human NMDA receptor subunits (e.g., hNR1, hNR2B) and, for the control group, the human M1 muscarinic receptor (hM1).

  • Oocyte Injection: Harvest and prepare Stage V-VI Xenopus laevis oocytes. Inject oocytes with one of two combinations:

    • Group A (NMDA Only): hNR1 + hNR2B cRNAs.

    • Group B (NMDA + M1): hNR1 + hNR2B + hM1 cRNAs.

  • Incubation: Incubate oocytes for 2-4 days at 18°C to allow for receptor expression and membrane insertion.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard Ringer's solution.

    • Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70mV.

  • Drug Application Protocol:

    • Baseline: Apply a sub-maximal concentration of NMDA (e.g., 30 µM) plus its co-agonist glycine (e.g., 10 µM) to establish a baseline inward current.

    • Test: Co-apply NMDA/glycine with this compound (e.g., 10 µM). A potentiation of the inward current should be observed in both Group A and Group B.

    • Washout: Perfuse with Ringer's solution until the current returns to baseline.

    • Antagonist Challenge: Co-apply NMDA/glycine with this compound in the presence of atropine (e.g., 1 µM).

  • Data Analysis & Expected Outcomes:

    • Group A (NMDA Only): Potentiation of the NMDA current by this compound should persist in the presence of atropine. This validates the muscarinic-independent effect.

    • Group B (NMDA + M1): Potentiation by this compound should be significantly reduced or abolished in the presence of atropine. This confirms the muscarinic-dependent pathway.

G start Inject Oocytes groupA Group A (NMDA-R only) start->groupA groupB Group B (NMDA-R + M1-R) start->groupB record TEVC Recording (Clamp at -70mV) groupA->record groupB->record apply_nmda Apply NMDA/Glycine (Establish Baseline) record->apply_nmda apply_oxo Co-apply Oxo-M apply_nmda->apply_oxo resultA_oxo Result: Current Potentiated apply_oxo->resultA_oxo resultB_oxo Result: Current Potentiated apply_oxo->resultB_oxo apply_atropine Co-apply Oxo-M + Atropine resultA_atropine Result: Potentiation Persists apply_atropine->resultA_atropine resultB_atropine Result: Potentiation Blocked apply_atropine->resultB_atropine resultA_oxo->apply_atropine resultB_oxo->apply_atropine

Caption: Experimental workflow for TEVC verification of this compound's dual action.
Protocol 2: Competitive Radioligand Binding Assay

While the TEVC assay confirms a functional interaction, a binding assay can provide evidence of a direct physical interaction. The goal is to determine if this compound can displace a known radiolabeled ligand from the NMDA receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells expressing only human NR1/2B receptors. Harvest the cells and prepare purified cell membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, add the following to each well containing assay buffer:

    • A fixed amount of the prepared cell membranes.

    • A fixed concentration of a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801. This ligand binds within the ion channel pore.

    • Increasing concentrations of unlabeled this compound (the "competitor").

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of [³H]MK-801 binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the binding affinity (Ki) of this compound for the NMDA receptor using the Cheng-Prusoff equation.

    • Causality: A finite and reproducible Ki value would provide strong evidence that this compound physically binds to the NMDA receptor complex, supporting the direct interaction hypothesis.

Conclusion and Future Directions

This discovery opens several avenues for future research:

  • Binding Site Elucidation: The precise binding site for this compound on the NMDA receptor complex remains unknown. Site-directed mutagenesis and computational docking studies could pinpoint the interacting residues.

  • Subunit Specificity: Does this direct potentiation vary across different NMDA receptor subunit compositions (e.g., NR2A, NR2C, NR2D)?

  • In Vivo Relevance: The physiological and potential therapeutic consequences of this dual modulation need to be explored in native neuronal circuits and in vivo models of neurological disease.

This guide provides a framework for the independent verification of these findings, upholding the principles of scientific rigor and encouraging further exploration into the complex pharmacology of this fascinating compound.

References

  • Taylor & Francis. (n.d.). Oxotremorine – Knowledge and References. Retrieved from [Link]

  • Zwart, R., et al. (2018). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. Biochemical and Biophysical Research Communications, 495(1), 101-105. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxotremorine. Retrieved from [Link]

  • Pharmacology of Oxotremorine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Retrieved from [Link]

  • Mistry, R., et al. (2013). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. British Journal of Pharmacology, 169(4), 741-755. Retrieved from [Link]

  • Al-Shorbagy, M. Y., & El-Sayeh, B. M. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(17), 13327. Retrieved from [Link]

  • Wang, Y., et al. (2022). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 23(23), 15301. Retrieved from [Link]

  • Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10977-10982. Retrieved from [Link]

  • Brunton, L. L., et al. (Eds.). (n.d.). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. Retrieved from [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (1983). Muscarinic Receptor Agonists and Antagonists. British Journal of Pharmacology, 80(Suppl 1), 1-13. Retrieved from [Link]

  • Hsieh, R., et al. (2000). Activation of muscarinic receptors modulates NMDA receptor-mediated responses in auditory cortex. Journal of Neurophysiology, 83(4), 1963-1973. Retrieved from [Link]

Sources

Technical Guide: Validating Oxotremorine M as a High-Efficacy Probe for Muscarinic Neurodegeneration Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxotremorine M (Oxo-M) is the quaternary methiodide salt of the tremorogenic agent oxotremorine. While the parent compound (oxotremorine) is a tertiary amine used widely for in vivo tremor models due to its blood-brain barrier (BBB) permeability, Oxo-M is the superior tool for in vitro mechanistic validation.

Its permanent positive charge renders it BBB-impermeable but confers significantly higher potency and full agonist efficacy at muscarinic acetylcholine receptors (mAChRs) compared to partial agonists like pilocarpine. In neurodegeneration research—specifically Alzheimer’s Disease (AD)—Oxo-M is the "gold standard" probe for validating M1-dependent non-amyloidogenic signaling (sAPP


 release) and potentiating NMDA receptor currents.

This guide details the mechanistic rationale, comparative pharmacology, and self-validating protocols for using Oxo-M to study cholinergic neuroprotection.

Part 1: Mechanistic Profile & Comparative Pharmacology

The M1-Gq-PKC Neuroprotective Pathway

In AD research, the therapeutic goal of M1 agonism is to shift Amyloid Precursor Protein (APP) processing from the amyloidogenic (A


-producing) pathway to the 

-secretase pathway. Oxo-M acts as a full agonist at the orthosteric site of the M1 receptor, driving the Gq-signaling cascade more robustly than partial agonists.

Senior Scientist Insight: Unlike allosteric modulators (PAMs), Oxo-M competes directly with ACh. Its high efficacy (


) makes it ideal for determining the "ceiling" of receptor-mediated signaling in a given cell line.
Diagram 1: Oxo-M Driven Neuroprotective Signaling

The following diagram illustrates the signal transduction pathway where Oxo-M activates PKC, leading to ADAM17/TACE activation and sAPP


 secretion.

M1_Signaling OxoM This compound M1 M1 mAChR (Gq-Coupled) OxoM->M1 Binding Gq Gq Protein M1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization PKC PKC Activation DAG->PKC Ca->PKC ADAM17 ADAM17 / TACE (alpha-secretase) PKC->ADAM17 Phosphorylation sAPP sAPP-alpha (Neuroprotective) ADAM17->sAPP Cleavage of APP

Caption: Oxo-M drives the Gq-PLC-PKC cascade, promoting alpha-secretase activity and non-amyloidogenic APP processing.

Comparative Pharmacology: Selecting the Right Agonist

Choosing the wrong agonist can lead to false negatives in neuroprotection assays.

CompoundAgonist TypeEfficacy (

vs ACh)
BBB PermeabilityPrimary Utility
This compound Full Agonist ~95-100% No In vitro mechanistic proof-of-concept; Calcium assays.
OxotremorineFull Agonist~80-90%Yes In vivo tremor/ataxia models (Parkinson's).
CarbacholFull Agonist100%PoorGeneral screening; Note: Non-selective (activates Nicotinic receptors).
PilocarpinePartial Agonist~40-60%YesIn vivo seizure models; often insufficient for max signaling.
XanomelineM1/M4 PreferringHighYesClinical candidate; exhibits "wash-resistant" binding kinetics.

Critical Analysis:

  • Vs. Carbachol: Carbachol is often used interchangeably, but it has significant nicotinic activity. If your neuronal culture expresses nAChRs, Carbachol data is confounded. Oxo-M is cleaner for muscarinic isolation (though at high concentrations, some nicotinic overlap exists, it is negligible compared to Carbachol).

  • Vs. Pilocarpine: Pilocarpine is a partial agonist.[1][2] In systems with low receptor reserve (e.g., aged neurons or specific transfected lines), Pilocarpine may fail to elicit a response where Oxo-M succeeds.

Part 2: Experimental Validation (In Vitro)

Protocol 1: Calcium Mobilization Assay (FLIPR/Microscopy)

This is the primary method to validate functional M1 receptor expression and Oxo-M potency (


).

Objective: Quantify Gq-mediated calcium release in SH-SY5Y cells or primary cortical neurons.

Workflow Diagram

Calcium_Assay Step1 1. Cell Seeding (Poly-D-Lysine Coated Plates) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 24-48 hrs Step3 3. Baseline Recording (30 seconds) Step2->Step3 45 min incubation Step4 4. Injection of Oxo-M (10nM - 100µM) Step3->Step4 Automated Step5 5. Signal Acquisition (Peak RFU - Baseline) Step4->Step5 Immediate Response

Caption: Standard workflow for measuring Oxo-M induced intracellular calcium flux.

Step-by-Step Methodology
  • Preparation:

    • Buffer: HBSS + 20mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to prevent dye leakage (anion transporter inhibitor).

    • Ligand: Dissolve Oxo-M (solid) in water to 10 mM stock. Store at -20°C. Note: Oxo-M is hygroscopic; weigh quickly.

  • Loading:

    • Incubate cells with 2-4 µM Fluo-4 AM for 45 mins at 37°C.

    • Wash 2x with buffer to remove extracellular dye.

  • Execution:

    • Establish baseline fluorescence (

      
      ) for 30s.
      
    • Inject Oxo-M. A typical full response occurs at 10 µM .

    • Measure peak fluorescence (

      
      ).
      
  • Data Analysis:

    • Plot

      
       vs. log[Concentration].
      
    • Validation Check: The response must be fully blockable by 1 µM Atropine (non-selective antagonist) or 100 nM Pirenzepine (M1 selective). If not, suspect off-target effects.

Protocol 2: Neuroprotection Against A Toxicity

Objective: Validate Oxo-M's ability to rescue neurons from amyloid toxicity via the PKC pathway.

  • Differentiation: Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5-7 days to induce a neuronal phenotype (upregulates M1 receptors).

  • Pre-treatment: Treat cells with Oxo-M (10 µM) for 1 hour.

    • Control: Co-treat with PKC inhibitor (e.g., Chelerythrine) to prove mechanism.

  • Insult: Add oligomeric A

    
     (5-10 µM).
    
  • Incubation: 24 hours.

  • Readout: MTT or LDH assay.

    • Expected Result: Oxo-M should restore viability to ~80-90% of control.

Part 3: Troubleshooting & Optimization (Senior Scientist Notes)

The Desensitization Trap

M1 receptors desensitize rapidly upon agonist exposure (GRK/Arrestin recruitment).

  • The Issue: If you apply Oxo-M slowly or leave it in the bath too long before measuring, the signal will fade before you capture the peak.

  • The Fix: Use rapid injection systems for calcium assays. For signaling studies (Western Blot for pERK), time points must be precise (peak usually at 5-10 min).

Oxidation and Stability

Oxo-M solutions can oxidize.

  • Indicator: Solution turns yellow/brown.

  • Prevention: Make fresh working solutions daily. Stock solutions (-20°C) are stable for months if protected from light and moisture.

The "Systemic" Error

Do not inject Oxo-M IP or IV expecting central neuroprotective effects in mice. It will cause massive peripheral parasympathetic storm (salivation, bradycardia, diarrhea) without reaching the hippocampus.

  • Alternative: For in vivo CNS studies, use intracerebroventricular (ICV) injection or use the parent compound, Oxotremorine (sesquifumarate).

References

  • Fisher, S. K., et al. (1984).[3] "Differential stimulation of inositol phospholipid turnover in brain by analogs of oxotremorine." Journal of Neurochemistry. Link

  • Zwart, R., et al. (2018).[4] "Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms."[4] Biochemical and Biophysical Research Communications. Link

  • Mudo, G., et al. (2022).[5] "Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease." Neurochemical Research. Link

  • IUPHAR/BPS Guide to Pharmacology. "this compound Ligand Page." Link

  • Birdsall, N. J., et al. (1978). "The binding of agonists to brain muscarinic receptors."[3][6] Molecular Pharmacology. (Foundational work distinguishing agonist states). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.